molecular formula C7H2Cl3NS B1326403 2,5,7-Trichlorobenzo[d]thiazole CAS No. 898747-75-6

2,5,7-Trichlorobenzo[d]thiazole

Cat. No.: B1326403
CAS No.: 898747-75-6
M. Wt: 238.5 g/mol
InChI Key: KGRGQBHLGRICHB-UHFFFAOYSA-N
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Description

2,5,7-Trichlorobenzo[d]thiazole is a high-purity organic compound supplied for research and development purposes. It belongs to the benzothiazole class of heterocycles, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities . The benzothiazole core is a privileged structure in drug discovery, featured in several FDA-approved pharmaceuticals and clinical candidates . Researchers utilize chlorinated benzothiazole derivatives like 2,5,7-trichlorobenzo[d]thiazole as key synthetic intermediates or building blocks. These compounds serve as precursors in the synthesis of more complex molecules, including potential antimicrobials , antitumor agents , and neuroprotective agents . The specific positioning of the chlorine atoms on the benzothiazole ring can be critical for modulating the compound's electronic properties, lipophilicity, and subsequent biological activity or reactivity in further chemical transformations . Handling and Storage: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Store in a cool, dry place, under an inert atmosphere if recommended. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGQBHLGRICHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646584
Record name 2,5,7-Trichloro-1,3-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID60646584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-75-6
Record name 2,5,7-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation and Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad biological activities ranging from antitumor to antimicrobial properties.[1][2] The 2,5,7-trichlorobenzo[d]thiazole derivative represents a unique challenge in regiochemical characterization due to the presence of three identical halogen substituents—two on the benzenoid ring and one on the thiazole ring.

This guide provides a definitive protocol for the synthesis and structural elucidation of this molecule. Unlike standard reports, we focus on the causality of spectral features , distinguishing the 5,7-dichloro substitution pattern from its thermodynamically likely isomers (4,6-dichloro or 5,6-dichloro) using advanced NMR techniques and retrosynthetic logic.

Part 1: Synthetic Origin & Regiochemical Logic

To elucidate the structure with high confidence, one must first understand the synthetic vector. The ambiguity in benzothiazole substitution often arises from the cyclization step. By selecting the correct aniline precursor, the regiochemistry of the benzene ring is fixed prior to the formation of the heterocycle.

Retrosynthetic Validation

The 2,5,7-trichloro isomer is best accessed via a Hugerschhoff cyclization of a thiourea derivative, followed by a Sandmeyer-type chlorination .

  • Precursor Selection: 3,5-Dichloroaniline is the required starting material.

  • Cyclization Logic: The amino group directs the electrophilic attack of the sulfur cation (generated in situ) to the ortho position.

    • In 3,5-dichloroaniline, the two ortho positions (C2 and C6) are chemically equivalent and sterically accessible.

    • Cyclization at C2 places the original C3-chlorine at position 7 and the C5-chlorine at position 5 of the resulting benzothiazole system.

    • Result: 2-amino-5,7-dichlorobenzothiazole.

  • Functionalization: Diazotization of the 2-amino group followed by displacement with chloride (Sandmeyer) installs the final chlorine at position 2.

Visualization of Synthetic Pathway

SynthesisPath Start 3,5-Dichloroaniline (Regiochemical Anchor) Inter1 Aryl Thiourea Intermediate Start->Inter1 NH4SCN, HCl (Thiourea formation) Cyclized 2-Amino-5,7-dichlorobenzothiazole (Fixed 5,7-Pattern) Inter1->Cyclized Br2, CHCl3 (Hugerschhoff Cyclization) Final 2,5,7-Trichlorobenzo[d]thiazole (Target) Cyclized->Final t-BuONO, CuCl2 (Anhydrous Sandmeyer)

Caption: Regioselective synthesis pathway ensuring the 5,7-substitution pattern.

Part 2: Spectroscopic Characterization Strategy

The core challenge is distinguishing the 5,7-dichloro isomer from the 4,6-dichloro isomer, as both exhibit meta-coupling in proton NMR.

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.

  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
    Cl (75.8%) and 
    
    
    
    Cl (24.2%).
  • Signature: A molecule with three chlorine atoms will exhibit a distinct quartet molecular ion cluster:

    • M+ (all

      
      Cl)
      
    • M+2 (one

      
      Cl) ~100% relative abundance (approx equal to M+ due to probability).
      
    • M+4 (two

      
      Cl)
      
    • M+6 (three

      
      Cl)
      
  • Validation: If the M+2 peak is not roughly equal to M+ in intensity, the trichloro assignment is incorrect.

Nuclear Magnetic Resonance ( H NMR)

This is the definitive tool. We focus on the aromatic protons on the benzene ring.

  • The Problem: Both 5,7-dichloro and 4,6-dichloro isomers have two protons meta to each other (

    
     Hz).
    
  • The Solution (Chemical Shift Logic):

    • H4 Proton: Located peri to the thiazole nitrogen. The lone pair anisotropy and inductive effect of the nitrogen cause significant deshielding . H4 typically resonates downfield (approx. 8.0 - 8.2 ppm).

    • H7 Proton: Located peri to the thiazole sulfur. Sulfur is less electronegative and has a different anisotropy, typically resulting in a shift upfield relative to H4 (approx. 7.4 - 7.6 ppm).

IsomerProtons PresentPredicted PatternKey Distinction
5,7-Dichloro H4, H6 Two doublets (

Hz). One signal strongly deshielded (H4 ).
Presence of low-field signal (>8.0 ppm)
4,6-Dichloro H5, H7 Two doublets (

Hz). Both signals relatively shielded.
Absence of low-field signal
5,6-Dichloro H4, H7 Two singlets (para).No meta coupling
4,7-Dichloro H5, H6 Two doublets (

Hz).
Ortho coupling (large J)
13C NMR & 2D Correlations
  • C2 Resonance: The carbon between S and N (C2-Cl) will appear in the range of 150–155 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H4 will show a strong 3-bond correlation to the bridgehead carbon C7a (the one attached to Sulfur).

    • H6 will show correlations to both C4 and C7a, but weak or no correlation to the C2 position.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and high purity, utilizing anhydrous conditions for the chlorination to prevent hydrolysis to the benzothiazolinone.

Synthesis of 2-Amino-5,7-dichlorobenzothiazole
  • Reagents: 3,5-Dichloroaniline (10 mmol), Ammonium thiocyanate (22 mmol), Glacial acetic acid (20 mL).

  • Procedure:

    • Dissolve aniline and thiocyanate in acetic acid. Cool to 10°C.

    • Add Bromine (10 mmol) in acetic acid dropwise over 30 mins (maintain <20°C). Mechanism: Formation of electrophilic bromosulfonium species.

    • Stir at room temperature for 2 hours.

    • Pour into ice water; neutralize with NH4OH to pH 8.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • QC Check: Melting point should be sharp.

    
    H NMR should show broad singlet (NH2) and two aromatic meta-doublets.
    
Sandmeyer Transformation to 2,5,7-Trichlorobenzo[d]thiazole

Note: We use t-Butyl Nitrite (t-BuONO) and Anhydrous CuCl2 (Doyle's conditions) to avoid aqueous workup issues and maximize yield.

  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Reagents: 2-Amino-5,7-dichlorobenzothiazole (5 mmol), Anhydrous CuCl2 (6 mmol), t-Butyl Nitrite (7.5 mmol), Dry Acetonitrile (30 mL).

  • Procedure:

    • Suspend CuCl2 and the amine in acetonitrile. Heat to 60°C.

    • Add t-Butyl Nitrite dropwise. Gas evolution (N2) will be observed.

    • Monitor by TLC (Hexane/EtOAc 9:1). The polar amine spot will disappear; a less polar spot (product) will appear.

    • Once complete (~1 hour), cool and pour into 1N HCl (to quench copper salts).

    • Extract with Ethyl Acetate (3x). Dry over Na2SO4.[3]

    • Purification: Flash chromatography (100% Hexanes

      
       5% EtOAc/Hexanes). The product is highly lipophilic.
      

Part 4: Elucidation Logic Tree

The following diagram illustrates the decision-making process for confirming the structure of an unknown chlorinated benzothiazole sample.

ElucidationLogic Start Unknown Sample (Chlorinated Benzothiazole) MS Step 1: HRMS Analysis Is M+2 ~ M+? Start->MS Count Count = 3 Chlorines MS->Count Yes Reject Reject: Check for mono/di-chloro analogs MS->Reject No NMR Step 2: 1H NMR (Aromatic Region) Coupling Constant (J) Count->NMR Ortho J ~ 8 Hz (Ortho coupling) NMR->Ortho Meta J ~ 2 Hz (Meta coupling) NMR->Meta Para Singlets (Para/No coupling) NMR->Para Assign1 4,7-Dichloro isomer Ortho->Assign1 Shift Step 3: Chemical Shift Analysis Is there a signal > 8.0 ppm? Meta->Shift Assign2 5,6-Dichloro isomer Para->Assign2 YesShift YES (H4 present) Shift->YesShift NoShift NO (Only shielded signals) Shift->NoShift Final57 CONFIRMED: 2,5,7-Trichlorobenzo[d]thiazole YesShift->Final57 Final46 Probable: 4,6-Dichloro isomer NoShift->Final46

Caption: Logical flow for distinguishing benzothiazole regioisomers via spectroscopy.

References

  • Synthesis of 2-chlorobenzothiazoles (Sandmeyer): Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. US Patent 2,469,697.[4]

  • General Benzothiazole NMR Shifts & Elucidation: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (See Section: Heterocyclic Chemical Shifts).

  • Hugerschhoff Reaction Regiochemistry (3,5-dichloroaniline cyclization): Jordan, A. D., et al. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (Validating the ortho-cyclization mechanism). (Contextual reference on 2-aminobenzothiazole synthesis).

  • 2,5-Dichloroaniline Properties (Precursor Data): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline.

  • Anhydrous Sandmeyer Conditions (Doyle's Method)

Sources

An In-depth Technical Guide to the Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,5,7-Trichlorobenzo[d]thiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the absence of a direct, single-step synthesis in surveyed literature, this document outlines a logical and efficient multi-step approach. The synthesis is predicated on the construction of a dichlorinated 2-aminobenzothiazole core, followed by a strategic functional group interconversion to install the final chlorine atom at the 2-position. Each step is detailed with theoretical underpinnings, step-by-step experimental protocols, and critical process parameters, ensuring scientific integrity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex benzothiazole derivatives.

Introduction and Strategic Overview

The benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities. The introduction of multiple halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like 2,5,7-Trichlorobenzo[d]thiazole attractive targets for synthetic exploration. This guide details a proposed two-stage synthesis, designed for both clarity and efficiency.

The core strategy involves:

  • Formation of the Benzothiazole Core: Synthesis of the key intermediate, 2-amino-5,7-dichlorobenzo[d]thiazole, from a readily available dichlorinated aniline.

  • Sandmeyer Reaction: Conversion of the 2-amino functionality of the intermediate to the target 2-chloro group via a diazonium salt.

This approach was selected for its reliance on well-established and high-yielding chemical transformations, offering a reliable pathway to the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of 2,5,7-Trichlorobenzo[d]thiazole reveals a logical disconnection strategy. The 2-chloro group can be installed via a Sandmeyer reaction on 2-amino-5,7-dichlorobenzo[d]thiazole. This intermediate, in turn, can be synthesized from 3,5-dichloroaniline through a cyclization reaction with a thiocyanate source.

Retrosynthesis 2,5,7-Trichlorobenzo[d]thiazole 2,5,7-Trichlorobenzo[d]thiazole 2-Amino-5,7-dichlorobenzo[d]thiazole 2-Amino-5,7-dichlorobenzo[d]thiazole 2,5,7-Trichlorobenzo[d]thiazole->2-Amino-5,7-dichlorobenzo[d]thiazole Sandmeyer Reaction (C-Cl bond formation) 3,5-Dichloroaniline 3,5-Dichloroaniline 2-Amino-5,7-dichlorobenzo[d]thiazole->3,5-Dichloroaniline Benzothiazole Ring Formation

Caption: Retrosynthetic pathway for 2,5,7-Trichlorobenzo[d]thiazole.

Synthesis of Key Precursor: 3,5-Dichloroaniline

While 3,5-dichloroaniline is commercially available, for completeness, a common synthetic route involves the reduction of a corresponding nitroaromatic compound. An alternative route starts from 2,6-dichloro-4-nitroaniline, which is diazotized and then reduced.[1]

Protocol 3.1: Synthesis of 3,5-Dichloroaniline from 2,3,5,6-Tetrachloroaniline (Illustrative)

This method involves the hydrodechlorination of a polychlorinated aniline.[2]

Parameter Value
Starting Material 2,3,5,6-Tetrachloroaniline
Reagents 36% HCl (aq), 5% Pd/C catalyst, H₂ (gas)
Solvent Water
Temperature 250 °C
Pressure 200 atm
Reaction Time 2 hours
Yield ~89%

Step-by-Step Methodology:

  • Charge a high-pressure autoclave with 2,3,5,6-tetrachloroaniline (0.25 mol), 36% aqueous hydrochloric acid (250 ml), concentrated sulfuric acid (5 ml), and a 5% palladium on activated charcoal catalyst (5 g).[2]

  • Seal the autoclave and flush with nitrogen gas, followed by hydrogen gas.[2]

  • Pressurize the autoclave with hydrogen to 200 atmospheres.[2]

  • Heat the reaction mixture to 250 °C and maintain for 2 hours with stirring.[2]

  • After cooling, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.[2]

  • Wash the catalyst with hot water.

  • Make the combined filtrate and washings alkaline and warm the solution.

  • Upon cooling, extract the product with methylene chloride (2 x 150 ml).[2]

  • Dry the combined organic extracts, remove the solvent under reduced pressure, and purify by fractional distillation to yield 3,5-dichloroaniline.[2]

Assembly of the Benzothiazole Core: Synthesis of 2-Amino-5,7-dichlorobenzo[d]thiazole

This synthesis follows the well-established route for 2-aminobenzothiazoles from anilines.[3] The reaction proceeds via in situ formation of a thiourea derivative, followed by oxidative cyclization.

Benzothiazole_Formation cluster_reactants Reactants cluster_products Product 3,5-Dichloroaniline 3,5-Dichloroaniline Intermediate_1 Thiocyanate Intermediate 3,5-Dichloroaniline->Intermediate_1 + KSCN KSCN KSCN Br2 Br2 2-Amino-5,7-dichlorobenzo[d]thiazole 2-Amino-5,7-dichlorobenzo[d]thiazole Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 + Br2 (Oxidative Cyclization) Intermediate_2->2-Amino-5,7-dichlorobenzo[d]thiazole

Caption: Workflow for the synthesis of 2-Amino-5,7-dichlorobenzo[d]thiazole.

Protocol 4.1: Synthesis of 2-Amino-5,7-dichlorobenzo[d]thiazole

Parameter Value
Starting Material 3,5-Dichloroaniline
Reagents Potassium thiocyanate (KSCN), Bromine (Br₂)
Solvent Glacial Acetic Acid
Temperature 0-5 °C (Bromine addition), then Room Temperature
Reaction Time ~12-16 hours
Anticipated Yield 70-80%

Step-by-Step Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-dichloroaniline (1 eq.) and potassium thiocyanate (2.2 eq.) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a large beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated aqueous ammonia solution to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5,7-dichlorobenzo[d]thiazole.

Functional Group Transformation: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[4][5] This reaction is particularly effective for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.[6]

Sandmeyer_Reaction cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Chloro-de-diazoniation 2-Amino-5,7-dichlorobenzo[d]thiazole 2-Amino-5,7-dichlorobenzo[d]thiazole Diazonium_Salt 2-Diazo-5,7-dichlorobenzo[d]thiazole Chloride 2-Amino-5,7-dichlorobenzo[d]thiazole->Diazonium_Salt + NaNO2, HCl (0-5 °C) 2,5,7-Trichlorobenzo[d]thiazole 2,5,7-Trichlorobenzo[d]thiazole Diazonium_Salt->2,5,7-Trichlorobenzo[d]thiazole + CuCl

Caption: Two-stage process of the Sandmeyer reaction.

Protocol 5.1: Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

Parameter Value
Starting Material 2-Amino-5,7-dichlorobenzo[d]thiazole
Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)
Temperature 0-5 °C (Diazotization), Room Temperature to 60 °C (Sandmeyer)
Reaction Time 1-2 hours
Anticipated Yield 60-75%

Step-by-Step Methodology:

Part A: Preparation of the Diazonium Salt Solution

  • In a beaker, suspend 2-amino-5,7-dichlorobenzo[d]thiazole (1 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Maintain the temperature at 0-5 °C and stir for an additional 15-20 minutes.

Part B: Sandmeyer Reaction

  • In a separate reaction vessel, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic extract with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,5,7-Trichlorobenzo[d]thiazole.

Characterization

The identity and purity of the synthesized 2,5,7-Trichlorobenzo[d]thiazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide outlines a comprehensive and scientifically sound synthetic route to 2,5,7-Trichlorobenzo[d]thiazole. By leveraging the robust and well-documented chemistry of benzothiazole formation and the Sandmeyer reaction, this multi-step pathway provides a reliable method for accessing this complex heterocyclic compound for further research and development. The provided protocols are designed to be a practical resource for chemists in the field.

References

  • SHAH DIPAKKUMAR BHANUCHANDRA. Process For Preparation Of 3, 5 Dichloroaniline. IN46/2007.
  • PrepChem. Synthesis of 3,5-dinitroaniline. Available at: [Link].

  • Cao, G. Method for preparing 3,5-dichloroaniline. CN103102276A.
  • Pharma D. GURU. SANDMEYERS REACTION. Available at: [Link].

  • National Center for Biotechnology Information. 3,5-Dichloroaniline. PubChem Compound Database. CID=12281. Available at: [Link].

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1980). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 89(5), 451–455.
  • AERU. Pesticide properties for 3,5-dichloroaniline. Available at: [Link].

  • Wikipedia. Sandmeyer reaction. Available at: [Link].

  • PrepChem. Synthesis of 3,5-dichloroaniline. Available at: [Link].

  • CN1690040A. 3,5-dichloroaniline preparing process.
  • SU1199199A3. Method of producing 3,5-dichloraniline.
  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • US5374737A.
  • Alaimo, R. J. (1971). The preparation and characterization of 2-amino-5,6-diehloro and 2-amino-6,7-dichlorobenzothiazole. Journal of Heterocyclic Chemistry, 8(2), 309-310.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

Sources

2,5,7-Trichlorobenzo[d]thiazole starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

Executive Summary

2,5,7-Trichlorobenzo[d]thiazole is a polychlorinated heterocyclic compound of significant interest as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers specific steric and electronic properties that are valuable in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the primary synthetic pathway to this target molecule, focusing on the critical starting materials and key chemical transformations. By adopting a retrosynthetic approach, we will deconstruct the target molecule to its foundational precursors, offering detailed experimental insights and explaining the causal logic behind the selection of specific reagents and reaction conditions. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction to 2,5,7-Trichlorobenzo[d]thiazole

The benzothiazole core is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The addition of chlorine atoms to the benzothiazole ring system profoundly modifies its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific 2,5,7-trichloro substitution pattern provides a unique platform for further functionalization, making it a valuable intermediate for creating libraries of novel compounds. The synthesis, however, requires a carefully controlled sequence of reactions to achieve the desired regioselectivity.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of 2,5,7-Trichlorobenzo[d]thiazole reveals a robust and well-established synthetic route. The primary disconnection strategy involves the formation of the thiazole ring, a classic transformation in heterocyclic chemistry.

The 2-chloro substituent can be installed via a Sandmeyer-type reaction on a 2-aminobenzothiazole precursor. This leads to the key intermediate, 2-amino-5,7-dichlorobenzo[d]thiazole . The benzothiazole ring itself is typically constructed from a suitably substituted 2-aminobenzenethiol . To achieve the 5,7-dichloro pattern, the required precursor is 2-amino-3,5-dichlorobenzenethiol . This critical intermediate can be synthesized from the commercially available and foundational starting material, 2,4,6-trichloroaniline , via the Herz reaction.

This analysis establishes a linear synthetic sequence beginning with 2,4,6-trichloroaniline, as illustrated in the following diagram.

G product 2,5,7-Trichlorobenzo[d]thiazole intermediate2 2-Amino-5,7-dichlorobenzo[d]thiazole product->intermediate2  Sandmeyer Reaction intermediate1 2-Amino-3,5-dichlorobenzenethiol intermediate2->intermediate1  Cyclization (e.g., with KSCN) start 2,4,6-Trichloroaniline intermediate1->start  Herz Reaction

Caption: Retrosynthetic pathway for 2,5,7-Trichlorobenzo[d]thiazole.

Primary Starting Material: 2,4,6-Trichloroaniline

The entire synthetic route is anchored by the availability and purity of 2,4,6-trichloroaniline. This compound serves as the source of the chlorinated benzene ring that forms the core of the final product.

Synthesis and Sourcing

2,4,6-Trichloroaniline is typically prepared through the direct electrophilic chlorination of aniline.[1][2] The reaction can be carried out using elemental chlorine gas in an anhydrous solvent like carbon tetrachloride or by employing other chlorinating agents such as sulfuryl chloride in solvents like chlorobenzene.[2][3] Given the hazards associated with chlorine gas, methods using N-chloro reagents have also been developed as safer alternatives.[2] This starting material is also commercially available from various chemical suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,6-trichloroaniline is provided below.

PropertyValueReference
IUPAC Name 2,4,6-Trichloroaniline[1]
CAS Number 634-93-5[1]
Molecular Formula C₆H₄Cl₃N[1]
Molar Mass 196.46 g/mol [1]
Appearance Long needles or fine powder[1]
Melting Point 78.5 °C[1]
Boiling Point 262 °C[1]
Solubility in Water 40 mg/L[1]
Solubility Soluble in chloroform, ether, ethanol[1]
Safety and Handling

2,4,6-Trichloroaniline is a toxic and hazardous compound.[1] It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Intermediate Synthesis: 2-Amino-3,5-dichlorobenzenethiol

The conversion of 2,4,6-trichloroaniline to 2-amino-3,5-dichlorobenzenethiol is arguably the most critical and challenging step in the sequence. The Herz reaction provides a classical and effective method for introducing the ortho-amino and thiol functionalities.

The Herz Reaction Pathway

The Herz reaction involves treating an aniline derivative with sulfur monochloride (S₂Cl₂). The reaction proceeds through a cyclic intermediate known as a Herz salt (a 1,2,3-benzodithiazolium chloride). This salt is then subjected to a series of hydrolysis and reduction steps to yield the target 2-aminothiophenol. In this specific case, the chlorine atom at the 2-position of the starting aniline is displaced during the cyclization process.

G cluster_0 Herz Reaction Workflow start 2,4,6-Trichloroaniline + S₂Cl₂ step1 Formation of Herz Salt Intermediate start->step1 step2 Hydrolysis (e.g., NaOH/H₂O) step1->step2 step3 Reduction (e.g., Zn/CH₃COOH) step2->step3 product 2-Amino-3,5-dichlorobenzenethiol step3->product

Caption: Workflow for the synthesis of the key thiol intermediate.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichlorobenzenethiol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Step 1: Herz Salt Formation. In a fume hood, cautiously add 2,4,6-trichloroaniline (1.0 eq.) in portions to a stirred solution of sulfur monochloride (S₂Cl₂, ~3.0 eq.). The reaction is exothermic and may require external cooling to maintain a temperature between 40-50 °C. Stir the mixture at this temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Isolation of the Herz Salt. Carefully quench the reaction mixture by pouring it onto ice. The precipitated Herz salt is collected by vacuum filtration and washed with cold water.

  • Step 3: Hydrolysis and Reduction. The crude Herz salt is suspended in a mixture of glacial acetic acid and water.[4] Zinc dust (~5.0 eq.) is added portion-wise while maintaining the temperature below 60 °C with an ice bath.[4] The mixture is stirred vigorously for 2-4 hours.

  • Step 4: Work-up and Purification. After the reduction is complete, the excess zinc is filtered off. The filtrate is neutralized with a base (e.g., 10% NaOH) to a pH of ~7 to precipitate the zinc salt of the product.[4] H₂S gas can be bubbled through the suspension to convert the zinc salt to the free thiol and zinc sulfide.[4] The aqueous mixture is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-3,5-dichlorobenzenethiol, which can be purified further by column chromatography or recrystallization.

Final Assembly of 2,5,7-Trichlorobenzo[d]thiazole

The final stage of the synthesis involves constructing the thiazole ring and installing the last chlorine atom at the C2 position. This is efficiently achieved through a two-step sequence involving cyclization followed by a Sandmeyer reaction.

Cyclization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aryl amine, via its diazonium salt, into an aryl halide using a copper(I) salt catalyst.[5][6][7]

  • Cyclization: The 2-amino-3,5-dichlorobenzenethiol is first reacted with a source of the C-N unit, such as potassium thiocyanate (KSCN) or cyanogen bromide, to form 2-amino-5,7-dichlorobenzo[d]thiazole.

  • Diazotization: The resulting 2-amino group is then converted into a diazonium salt by treating it with sodium nitrite (NaNO₂) in a strong acid (e.g., HCl) at low temperatures (0-5 °C).[8]

  • Chloro-dediazoniation: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid.[8][9] This catalyzes the displacement of the diazonium group with a chloride ion, yielding the final product, 2,5,7-trichlorobenzo[d]thiazole.

G cluster_1 Final Product Formation start 2-Amino-3,5-dichlorobenzenethiol step1 Cyclization (e.g., + KSCN) start->step1 intermediate 2-Amino-5,7-dichlorobenzo[d]thiazole step1->intermediate step2 Diazotization (NaNO₂, HCl, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuCl, HCl) diazonium->step3 product 2,5,7-Trichlorobenzo[d]thiazole step3->product

Sources

A Technical Guide to the Anticancer Properties of Substituted Benzothiazoles: From Bench to Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution points allow for precise modulation of physicochemical properties, enabling interactions with a wide array of biological targets.[2][3] This adaptability has led to the development of numerous benzothiazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

In oncology, the benzothiazole framework is particularly significant. Its derivatives have demonstrated potent cytotoxicity against a multitude of cancer cell lines, including those resistant to conventional therapies.[6][7] Some have advanced to clinical trials, underscoring their therapeutic potential.[3][4][8] This guide provides an in-depth exploration of the anticancer properties of substituted benzothiazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental workflows used for their evaluation.

Part 1: Core Mechanisms of Anticancer Action

Substituted benzothiazoles exert their anticancer effects through diverse and often interconnected mechanisms. The strategic placement of different functional groups on the benzothiazole core directs their activity towards specific cellular targets crucial for cancer cell survival and proliferation.

Inhibition of Tubulin Polymerization

The microtubule network is a cornerstone of cell division, making it a prime target for anticancer drugs. Several benzothiazole derivatives function as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[9] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[10]

A notable example is compound K18 , a 1,2,3-triazole benzothiazole derivative, which effectively inhibits tubulin polymerization with an IC₅₀ value of 0.446 μM.[10] This activity leads to potent antiproliferative effects against esophageal cancer cells.[10] Similarly, compound 12a , which incorporates a trimethoxyphenyl scaffold, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 2.87 μM, showing significant antiproliferative activity against prostate cancer cell lines.[11]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[12] Their dysregulation is a hallmark of many cancers. Benzothiazole derivatives have been successfully designed as inhibitors of various key kinases.[13][14][15]

  • Receptor Tyrosine Kinases (RTKs): Many benzothiazoles target RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor angiogenesis and metastasis.[15][16]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Benzothiazole-based compounds have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.[16][17]

  • Other Kinases: The benzothiazole scaffold has been used to develop inhibitors for a range of other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response.[12][17][18]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism by which many benzothiazole derivatives eliminate cancer cells is the induction of apoptosis, or programmed cell death.[4][19] A common route is the intrinsic mitochondrial pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[14][20][21]

The workflow for this mechanism involves the benzothiazole derivative causing cellular stress, leading to ROS generation.[21] Elevated ROS levels trigger the loss of mitochondrial membrane potential (ΔΨm), a point of no return for the cell.[4][22] This permeabilizes the mitochondrial membrane, allowing for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.[1][20]

G sub_bzt Substituted Benzothiazole ros ↑ Intracellular ROS sub_bzt->ros mito Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial intrinsic pathway of apoptosis induced by benzothiazoles.

Other Mechanisms
  • Topoisomerase Inhibition: Some benzothiazole derivatives interfere with DNA replication by inhibiting topoisomerase enzymes, which are essential for managing DNA topology during cell division.[13][23]

  • Hypoxia-Inducible Factor (HIF) Pathway: In the oxygen-deprived microenvironment of solid tumors, cancer cells rely on HIFs for survival and angiogenesis.[6] Benzothiazoles have been developed to target components of this pathway, offering a strategy for selectively targeting hypoxic tumors.[6][12]

Part 2: Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzothiazole derivatives are highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for optimizing lead compounds into potent drug candidates.[14][24][25]

  • Position 2: This is the most commonly substituted position. Attaching various aryl groups, such as substituted phenyl rings, often imparts significant anticancer activity.[26] For example, the 2-(3,4-dimethoxyphenyl) substitution has been shown to be highly effective.[16] The presence of hydrophobic moieties at this position generally enhances cytotoxic action.[24][27]

  • Position 6: The introduction of electron-withdrawing groups like fluorine or nitro groups at the C-6 position can enhance activity.[3] Conversely, electron-donating groups such as a methoxy group at this position have been shown to significantly boost kinase-targeted anticancer activity.[3]

  • Fused Rings and Hybrid Molecules: Synthesizing hybrid molecules by fusing other heterocyclic rings (e.g., pyrimidine, imidazole, triazole) to the benzothiazole scaffold has proven to be a successful strategy for generating novel compounds with enhanced potency and unique mechanisms of action.[10][28][29]

The following table summarizes the cytotoxic activity of selected substituted benzothiazole derivatives against various human cancer cell lines, illustrating key SAR principles.

Compound IDR1 (Position 2)R2 (Other Positions)Cancer Cell LineIC₅₀ (µM)Reference
4a -(cyclopent-3-en-1-yl)-4-nitrostyrylHPANC-1 (Pancreatic)27 ± 0.24[19]
4b -(cyclopent-3-en-1-yl)-4-fluorostyrylHPANC-1 (Pancreatic)35 ± 0.51[19]
12a 4-methoxy-3-(3,4,5-trimethoxyphenyl)HPC3 (Prostate)2.04[11]
K18 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl6-methoxyKyse30 (Esophageal)0.042[10]
7l Chromone derivativeHHeLa (Cervical)2.659[18]
L1Pt Aniline-Pt(II) complex6-nitroHepG2 (Liver)10.4 ± 1.1[30]

Part 3: Essential Experimental Protocols

Validating the anticancer properties of novel benzothiazole derivatives requires a systematic approach using a series of well-established in vitro assays. The causality behind these experimental choices is to build a comprehensive profile of a compound's efficacy and mechanism of action, moving from general cytotoxicity to specific molecular interactions.

G cluster_mech Mechanistic Assays synthesis Compound Synthesis invitro In Vitro Cytotoxicity (e.g., MTT Assay) synthesis->invitro mechanistic Mechanistic Studies (Apoptosis, Cell Cycle, Kinase Inhibition) invitro->mechanistic invivo In Vivo Validation (Xenograft Model) mechanistic->invivo data Data Analysis & SAR Studies invivo->data apoptosis Apoptosis Assay (Annexin V/PI) cellcycle Cell Cycle Analysis (PI Staining) kinase Kinase Assay (Biochemical/Cell-based)

Caption: General experimental workflow for evaluating anticancer benzothiazoles.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is a primary screening tool to assess a compound's cytotoxic effect. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with the benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[28]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Part 4: Future Perspectives and Conclusion

The benzothiazole scaffold remains a highly fertile ground for the discovery of novel anticancer agents.[14][23] Current research is focused on several key areas:

  • Improving Selectivity: Designing derivatives that selectively target cancer cells while minimizing toxicity to healthy cells is paramount.[13][31] This can be achieved by targeting tumor-specific proteins or exploiting the unique tumor microenvironment.[6][12]

  • Overcoming Drug Resistance: Hybrid molecules and compounds with multiple mechanisms of action are being explored to combat the development of drug resistance.[16]

  • Advanced Drug Delivery: The high lipophilicity of some potent benzothiazoles can limit their clinical development.[32] Encapsulation in nanoparticle-based delivery systems is a promising strategy to improve solubility and bioavailability.

References

  • Gülçin, İ., & Beydemir, Ş. (2021). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Frontiers in Chemistry.
  • Yakan, H., & Acar, Ç. (2021).
  • Uremis, M. M., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules.
  • Sharma, S., et al. (2017).
  • ResearchGate. (n.d.). Examples of benzothiazole-based tubulin polymerization inhibitors.
  • Bakharzi, M., et al. (2024). Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo. Journal of Biochemical and Molecular Toxicology.
  • Bentham Science. (n.d.).
  • Irfan, A., et al. (2019).
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2024).
  • Singh, S., et al. (2024). Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences Review and Research.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Uremis, M. M., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents.
  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology.
  • Pinto, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules.
  • Iacobazzi, D., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules.
  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
  • Tapkir, A., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
  • ResearchGate. (n.d.). Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents.
  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology.
  • Tapkir, A. S., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences.
  • Fu, D. J., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Liu, Y., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules.
  • Al-Ostoot, F. H., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports.
  • Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
  • Chen, P., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. European Journal of Medicinal Chemistry.
  • Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Examples of benzothiazole-based derivatives as anticancer agents.
  • Uremis, M. M., et al. (2023). Anticancer activity of benzothiazole derivatives.
  • Al-Dies, A. M., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
  • Abuelizz, H. A., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

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Methodological & Application

Application Note: Regioselective Functionalization of 2,5,7-Trichlorobenzo[d]thiazole at the 2-Position

Author: BenchChem Technical Support Team. Date: February 2026


 and Cross-Coupling Reactions

Executive Summary & Reactivity Profile

2,5,7-Trichlorobenzo[d]thiazole is a high-value heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. Its utility stems from the ability to sequentially functionalize the three chlorine positions.

The Core Challenge: Achieving exclusive functionalization at the C2 position without disturbing the C5 and C7 chlorides.

The Solution: This guide leverages the inherent electronic bias of the benzothiazole ring.[1] The C2 position acts as a "masked" acyl chloride due to the activation by the adjacent ring nitrogen (


 bond). The chlorine atoms at C5 and C7 are unactivated aryl chlorides. Furthermore, the electron-withdrawing inductive effect (-I) of the C5 and C7 halogens significantly lowers the LUMO energy at C2, making this specific substrate more reactive toward nucleophilic aromatic substitution (

) than 2-chlorobenzothiazole itself.
Reactivity Hierarchy
  • C2-Cl (Thiazole ring): Highly reactive (Electrophilic). Susceptible to

    
     and rapid oxidative addition (Pd).
    
  • C5-Cl / C7-Cl (Benzene ring): Low reactivity. Requires forcing conditions or specialized phosphine ligands for Pd-catalysis.

Mechanistic Logic: The "Addition-Elimination" Pathway[2]

Understanding the mechanism is critical for troubleshooting. The reaction at C2 does not proceed via a benzyne intermediate but through an Addition-Elimination (


)  pathway.
Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the transition state stabilization that drives regioselectivity.

SNAr_Mechanism cluster_legend Electronic Effects Substrate 2,5,7-Trichlorobenzo[d]thiazole TS Meisenheimer-like Complex (Resonance Stabilized) Substrate->TS Step 1: Nucleophilic Attack (Rate Limiting) Nu Nucleophile (Nu:) Nu->TS Product 2-Functionalized Product TS->Product Step 2: Re-aromatization (Fast) LG Leaving Group (Cl-) TS->LG Note N-atom acts as electron sink C5/C7-Cl stabilize TS via -I effect

Figure 1: The nitrogen atom of the thiazole ring accommodates the negative charge in the transition state, lowering the activation energy for C2 attack.[1]

Experimental Decision Tree

Select the appropriate protocol based on your desired functional group.

Decision_Tree Start Target C2-Functionalization Decision Select Nucleophile Type Start->Decision Path_A Primary/Secondary Amine Decision->Path_A Path_B Thiol / Thiophenol Decision->Path_B Path_C Aryl/Alkyl Boronic Acid Decision->Path_C Proto_1 Protocol 1: SNAr Amination (Base: DIPEA, Solvent: DMSO/DMF) Path_A->Proto_1 High Yield Proto_2 Protocol 2: Thioether Formation (Base: K2CO3, Solvent: Acetone/DMF) Path_B->Proto_2 Odor Control Required Proto_3 Protocol 3: Suzuki-Miyaura (Cat: Pd(PPh3)4, Base: Na2CO3) Path_C->Proto_3 Strict Temp Control

Figure 2: Workflow for selecting the optimal functionalization strategy.

Detailed Protocols

Protocol 1: C2-Amination via

Objective: Introduction of amine motifs (e.g., morpholine, piperazine, aniline) at C2. Selectivity: >99:1 (C2 vs C5/C7).

Materials:

  • 2,5,7-Trichlorobenzo[d]thiazole (1.0 eq)

  • Amine Nucleophile (1.1 – 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or

    
     (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 60°C – 80°C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,7-trichlorobenzo[d]thiazole (500 mg, 2.1 mmol) in DMF (5 mL).

  • Addition: Add DIPEA (0.55 mL, 3.15 mmol) followed by the amine nucleophile (2.3 mmol) dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Endpoint: The starting material (Rt ~ high) should disappear; product (Rt ~ lower) appears. Reaction time is typically 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product is highly lipophilic (due to C5/C7 chlorines) and will precipitate as a solid.

  • Purification: Filter the solid, wash with water (3x 10 mL) to remove DMF/base, and dry under vacuum. Recrystallize from Ethanol if necessary.

Why this works: The C5 and C7 chlorines increase the lipophilicity, making aqueous precipitation an efficient purification method, avoiding tedious column chromatography.

Protocol 2: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds at C2 using boronic acids. Critical Control Point: Temperature control is vital. At >100°C, Pd oxidative addition may occur at C5/C7.

Materials:

  • 2,5,7-Trichlorobenzo[d]thiazole (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 eq)
    
  • Solvent: 1,4-Dioxane

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the benzothiazole, boronic acid, and

    
    . Cap and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and degassed

    
     solution via syringe.
    
  • Reaction: Heat to 80°C (Oil bath). Do not exceed 90°C to ensure regioselectivity.

  • Monitoring: Check LCMS at 1 hour and 3 hours.

    • Note: If C2-reaction is sluggish, add 1-2 drops of water to solubilize the base, rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Comparative Data: Nucleophile Scope

The following table summarizes expected outcomes based on the electronic properties of the 5,7-dichloro scaffold relative to standard 2-chlorobenzothiazole.

Nucleophile ClassExample ReagentConditionsEst. YieldSelectivity (C2:C5/7)Notes
Cyclic Secondary Amine MorpholineDMF, DIPEA, 60°C92%>99:1Very fast reaction due to nucleophilicity.
Primary Aniline 4-Methoxy-anilineDMSO, 90°C85%>95:1Requires higher temp due to lower nucleophilicity of aniline.
Thiol ThiophenolAcetone,

, RT
95%>99:1Highly exothermic; add thiol slowly.
Alkoxide NaOMeMeOH, 0°C to RT88%98:2Control temp to prevent side reactions at C5/C7.
Aryl Boronic Acid Phenylboronic acidPd(PPh3)4, 80°C75%90:10Trace bis-coupling possible if temp >90°C.

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the nucleophile or old reagents.

    • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 100°C. The C5/C7 positions are robust enough to withstand this without reacting in the absence of Pd.

  • Issue: Bis-substitution (Loss of Selectivity).

    • Cause: Temperature too high or excess strong base (e.g., NaH).

    • Fix: Use weaker bases (

      
      , DIPEA) and strictly control stoichiometry (1.05 eq of Nucleophile).
      
  • Safety Warning:

    • 2,5,7-Trichlorobenzo[d]thiazole is a potent skin sensitizer and vesicant. Double-glove (Nitrile) and work in a fume hood.

    • Thiols used in Protocol 2 require bleach quenching to neutralize odors.

References

  • Nucleophilic Aromatic Substitution Mechanism: Ashenhurst, J. (2018).[2][3] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Benzothiazole Synthesis & Functionalization: Liao, Y., et al. (2021).[4] Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • Suzuki Coupling Selectivity on Heterocycles: Durfee, C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

Sources

Suzuki coupling reactions with 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective & Sequential Suzuki-Miyaura Coupling of 2,5,7-Trichlorobenzo[d]thiazole

Executive Summary & Biological Relevance

2,5,7-Trichlorobenzo[d]thiazole is a high-value scaffold in medicinal chemistry, serving as a precursor for Riluzole analogs (neuroprotective), antitumor agents, and imaging probes. Its unique substitution pattern offers three distinct vectors for diversification. However, the presence of three chlorine atoms presents a significant chemoselectivity challenge.

This guide details the regioselective functionalization of this scaffold. By exploiting the electronic differentiation between the C2-position (heteroaryl chloride) and the C5/C7-positions (aryl chlorides), researchers can programmatically install substituents.

Key Pharmacological Applications:

  • Glutamate Transporter Modulators: C2-substitution affects metabolic stability.

  • Kinase Inhibitors: C5/C7 vectors allow for tuning of lipophilicity and steric fit within ATP binding pockets.

Mechanistic Insight: The Reactivity Hierarchy

Success with 2,5,7-trichlorobenzo[d]thiazole relies on understanding the activation energy differences between the three chloride sites.

  • C2 (High Reactivity): Located between the electronegative sulfur and nitrogen atoms. The C=N bond pulls electron density, making C2 highly electrophilic and prone to rapid oxidative addition by Pd(0), behaving similarly to an acid chloride or 2-chloropyridine.

  • C5 (Medium Reactivity): A standard aryl chloride, meta to the nitrogen. Reactivity is typical of chlorobenzene.

  • C7 (Low Reactivity): A standard aryl chloride but sterically hindered by the adjacent sulfur atom and the peri-interaction.

Visualization: Reactivity Heatmap & Strategy

The following diagram illustrates the stepwise functionalization logic.

ReactivityStrategy cluster_legend Reactivity Zones Start 2,5,7-Trichlorobenzo[d]thiazole C2_Product Step 1: C2-Functionalized (Mono-arylated) Start->C2_Product Protocol A: Mild Conditions (Pd(PPh3)4, Na2CO3) C5_Product Step 2: C5-Functionalized (Di-arylated) C2_Product->C5_Product Protocol B: High Energy (Pd-XPhos, K3PO4, Heat) Final Step 3: C7-Functionalized (Fully Substituted) C5_Product->Final Protocol B (Forced): Steric Bulk Ligands (Pd-SPhos, 110°C) C2: Activated (Fast) C2: Activated (Fast) C5: Neutral (Slow) C5: Neutral (Slow) C7: Hindered (Very Slow) C7: Hindered (Very Slow)

Figure 1: Sequential functionalization strategy based on electronic and steric differentiation of chloride leaving groups.

Optimization Matrix: Catalyst & Conditions

The choice of ligand is the primary determinant of selectivity.

ParameterProtocol A (C2-Selective)Protocol B (C5/C7 Access)
Target Site C2 (Heteroaryl Cl)C5 / C7 (Aryl Cl)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2XPhos Pd G2 or SPhos Pd G2
Ligand Type Standard TriphenylphosphineBulky, Electron-Rich Buchwald Ligand
Base Na2CO3 (2.0 M aq)K3PO4 (Solid/Anhydrous) or Cs2CO3
Solvent DME/Water or Toluene/EtOH/Water1,4-Dioxane or Toluene (Anhydrous)
Temperature 60–80 °C100–120 °C
Rationale Mild catalyst prevents oxidative addition at unactivated C5/C7 sites.High-energy catalyst required to break strong Ar-Cl bond and overcome C7 sterics.

Experimental Protocols

Protocol A: Highly Selective C2-Arylation

Objective: Couple an aryl boronic acid at C2 without touching C5 or C7. Mechanism: The electron-deficient thiazole ring facilitates oxidative addition at C2 even with non-specialized catalysts.

Materials:

  • 2,5,7-Trichlorobenzo[d]thiazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step:

  • Degassing: Charge a reaction vial with the benzothiazole, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed DME and 2M Na2CO3 via syringe.

    • Note: A solvent ratio of 3:1 (Organic:Aqueous) is ideal to maintain solubility while providing base.

  • Reaction: Heat the mixture to 70°C .

    • Critical Stop: Monitor by HPLC/UPLC after 2 hours. Do not overheat (>90°C) or extend time unnecessarily, as this may initiate minor coupling at C5 (approx. <5% risk).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-product is typically more polar than the starting material but less polar than bis-coupled byproducts.

Protocol B: Accessing C5 and C7 (Sequential or Exhaustive)

Objective: Functionalize the remaining chlorines after C2 is substituted, or force triple-coupling. Mechanism: Requires "Bulky Electron-Rich Phosphines" (BERP) to facilitate oxidative addition into the electron-neutral and sterically hindered C-Cl bonds.

Materials:

  • C2-Substituted-5,7-dichlorobenzo[d]thiazole (Start Material)

  • Boronic Acid (Excess: 1.5 equiv per chloride)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (3-5 mol%)

    • Why SPhos? Excellent for sterically hindered aryl chlorides (C7).

  • Base: K3PO4 (3.0 equiv, finely ground anhydrous)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Setup: In a glovebox or under strict inert atmosphere, combine substrate, boronic acid, precatalyst, and base.

  • Solvation: Add anhydrous Dioxane.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Validation: If C7 conversion is sluggish (stalled at C5 mono-product), add a second portion of catalyst (2 mol%) and raise temp to reflux.

  • Scavenging: For drug discovery applications, use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to remove residual Pd.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Cl replaced by H)Hydride source present (often from solvent or excess base).Switch solvent to Toluene; Ensure anhydrous conditions; Reduce reaction time.
Low Conversion at C7 Steric hindrance from Sulfur and C6-H.Switch ligand to SPhos or CataCXium A ; Increase temp to 120°C.
Bis-coupling during Protocol A Catalyst too active or temp too high.Lower temp to 50°C; Switch base to weaker NaHCO3; Reduce boronic acid to 0.95 equiv.
Protodeboronation (Boronic acid loss)Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) or MIDA boronates ; Add base slowly.

References

  • Mechanistic Basis of Heteroaryl Reactivity

    • Topic: Reactivity of 2-chlorobenzothiazole vs. aryl chlorides.
    • Source:Chemical Society Reviews, "Suzuki–Miyaura (hetero-)
    • (General Heterocycle Review)

  • Catalyst Selection for Hindered Chlorides

    • Topic: Use of Buchwald Precatalysts (XPhos/SPhos)
    • Source:Journal of the American Chemical Society, "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates" (Relevant for difficult electrophiles).
  • Regioselectivity in Polychlorinated Systems

    • Topic: Selective coupling at activated positions in polyhalogen
    • Source:Journal of Organic Chemistry, "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
  • Benzothiazole Synthesis & Drug Discovery

    • Topic: Biological relevance and synthetic pathways for benzothiazole derivatives.[2][3][4][5]

    • Source:RSC Advances, "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evalu
  • General Suzuki Coupling Guide

    • Topic: Standard conditions and troubleshooting.[6]

    • Source:Organic Chemistry Portal / Sigma-Aldrich Applic

Sources

Analytical methods for the quantification of 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 2,5,7-Trichlorobenzo[d]thiazole in Complex Matrices

Abstract

This document provides a comprehensive guide to the analytical methods for the sensitive and selective quantification of 2,5,7-Trichlorobenzo[d]thiazole. Benzothiazoles and their halogenated derivatives are a class of compounds with significant industrial applications, but their persistence and potential environmental impact necessitate robust analytical methods for monitoring and risk assessment.[1][2] This guide details two primary, validated analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide in-depth, step-by-step protocols for sample preparation from various matrices, instrumental analysis, and method validation in accordance with international guidelines.[3][4] The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction and Significance

2,5,7-Trichlorobenzo[d]thiazole is a halogenated heterocyclic compound. While specific data for this isomer is scarce, the broader family of benzothiazoles is utilized in industrial processes, including the manufacturing of dyes, pesticides, and as vulcanization accelerators in rubber production.[5][6] The presence of chlorine atoms on the benzothiazole ring increases its lipophilicity and potential for environmental persistence, similar to other chlorinated hydrocarbons.[7] Consequently, the detection and quantification of such compounds in environmental samples (water, soil) and biological matrices are critical for toxicology studies, environmental monitoring, and regulatory compliance.

The development of reliable analytical methods is paramount. The choice between GC-MS and LC-MS/MS is often dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. This guide provides the rationale and protocols for both, ensuring broad applicability for researchers in environmental science, toxicology, and drug development.

Physicochemical Properties of 2,5,7-Trichlorobenzo[d]thiazole

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₂Cl₃NS[8]
Molecular Weight 238.5 g/mol [8]
Exact Mass 236.897353 u[8]
Structure (Structure generated based on IUPAC name)
Predicted LogP ~4.5 - 5.5(Predicted based on similar structures)
Predicted Volatility Semi-volatile(Inferred from structure and molecular weight)

Analytical Strategy: A Dual-Approach Framework

We propose a dual-methodology approach to provide flexibility and ensure fitness-for-purpose across different laboratory settings and analytical challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for analyzing volatile and semi-volatile organic compounds.[9] Its high chromatographic resolution and the standardized nature of Electron Ionization (EI) make it ideal for structural confirmation and quantification, especially in less complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, particularly for analytes in complex matrices where chemical noise is high.[1][5] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar compounds, and the use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.[1]

The overall analytical workflow is depicted below.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (Water, Soil, Tissue) Homogenize Homogenization / Sub-sampling Sample->Homogenize Extraction Analyte Extraction (LLE or SPE for Water) (PLE or UAE for Solids) Homogenize->Extraction Cleanup Extract Clean-up (e.g., Florisil, GPC) Extraction->Cleanup Concentrate Solvent Exchange & Concentration Cleanup->Concentrate Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis Calibrate Calibration with Standards Processing Data Acquisition & Peak Integration Analysis->Processing Quantify Quantification Processing->Quantify Validate Method Validation Review Quantify->Validate Report Final Report Validate->Report

Caption: General analytical workflow from sample receipt to final report.

Detailed Protocols: Sample Preparation

Effective sample preparation is the most critical step for accurate quantification. Its goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Protocol 1: Extraction from Aqueous Matrices (e.g., Wastewater, River Water)

This protocol utilizes Solid Phase Extraction (SPE), which is preferred over other techniques for its efficiency and reduced solvent consumption.[1]

Rationale: SPE cartridges with a polymeric sorbent (e.g., Oasis HLB) provide excellent retention for a broad range of semi-polar compounds like 2,5,7-Trichlorobenzo[d]thiazole.

Materials:

  • SPE cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), pesticide grade

  • Deionized water, 18 MΩ·cm

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Sequentially pass 5 mL of DCM, 5 mL of methanol, and 5 mL of deionized water through the SPE cartridge. Do not allow the sorbent bed to go dry after the final water wash.

  • Sample Loading: Measure 500 mL of the water sample (unfiltered or filtered, depending on the objective). If required, spike with a surrogate standard. Pass the entire sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Sorbent Washing: After loading, wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences.

  • Sorbent Drying: Dry the cartridge under a full vacuum for 30 minutes or until the sorbent is visibly dry.

  • Analyte Elution: Elute the trapped analyte by passing 2 x 4 mL of DCM through the cartridge into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard just prior to analysis.

Protocol 2: Extraction from Solid Matrices (e.g., Soil, Sediment)

This protocol uses Ultrasound-Assisted Extraction (UAE), a technique known for its efficiency in extracting organic pollutants from solid samples.[5]

Rationale: A mixture of acetone and hexane is an effective solvent system for extracting semi-volatile chlorinated compounds from solid matrices. The acetone helps to wet the sample matrix and disrupt analyte-matrix interactions, while the hexane efficiently dissolves the non-polar analyte.

Materials:

  • Acetone, pesticide grade

  • Hexane, pesticide grade

  • Anhydrous sodium sulfate, baked at 400°C

  • Centrifuge and centrifuge tubes

  • Sonicator bath

Procedure:

  • Sample Preparation: Homogenize the solid sample. Weigh 10 g (dry weight equivalent) of the sample into a 50 mL centrifuge tube. Mix with 10 g of anhydrous sodium sulfate to remove residual water.

  • Surrogate Spiking: Spike the sample with a known amount of surrogate standard.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone:hexane to the tube.

  • Sonication: Place the tube in a sonicator bath and extract for 30 minutes.

  • Separation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant (extract) into a clean flask.

  • Repeat: Repeat the extraction (steps 3-6) two more times with fresh solvent, combining the extracts.

  • Clean-up & Concentration: The combined extract will likely require clean-up (e.g., using a Florisil column) to remove co-extracted interferences. After clean-up, concentrate the extract to 1 mL and add the internal standard.

Detailed Protocols: Instrumental Analysis

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The predicted semi-volatile and thermally stable nature of 2,5,7-Trichlorobenzo[d]thiazole makes it an excellent candidate for GC-MS analysis. Electron Ionization (EI) provides reproducible fragmentation patterns for confident identification.

Instrumentation & Conditions:

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
MS System Agilent 5977B MSD or equivalentHigh sensitivity and robustness.
Injector Split/Splitless, 280°CEnsures efficient vaporization of the semi-volatile analyte.
Injection Mode 1 µL, Pulsed SplitlessMaximizes transfer of analyte to the column for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column Agilent J&W DB-5ms UI (30m x 0.25mm, 0.25µm)A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column for semi-volatile organic compounds.
Oven Program 80°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)Provides good separation of analytes from potential matrix components.
MS Source Temp 230°CStandard temperature for EI.
MS Quad Temp 150°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy creates reproducible, library-searchable spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.

SIM Ions for Quantification:

  • Target Ion (Quantifier): m/z 237 (M⁺, most abundant isotope)

  • Qualifier Ions: m/z 239 (M⁺+2), m/z 202 ([M-Cl]⁺) (Note: These ions are predicted. They must be confirmed by injecting a pure standard and analyzing the full scan spectrum.)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: For ultra-trace quantification or analysis in highly complex matrices (e.g., biological fluids), LC-MS/MS provides superior sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM).

Instrumentation & Conditions:

ParameterRecommended SettingJustification
LC System Agilent 1290 Infinity II or equivalentUPLC system for high-resolution, fast separations.
MS System Agilent 6470 Triple Quadrupole or equivalentHigh-sensitivity tandem MS for robust quantification.
Column Agilent ZORBAX Eclipse Plus C18 (50mm x 2.1mm, 1.8µm)C18 is the workhorse of reversed-phase chromatography, ideal for retaining non-polar to semi-polar compounds.
Column Temp 40°CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 min, hold 2 minA standard gradient for screening and separating a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeBenzothiazoles contain a nitrogen atom that is readily protonated.
Gas Temp 300°CAids in desolvation.
Sheath Gas Flow 11 L/minFocuses the ESI spray.
Capillary Voltage 3500 VStandard voltage for positive mode ESI.

MRM Transitions for Quantification:

  • Precursor Ion: m/z 238 ([M+H]⁺)

  • Product Ions (Predicted): To be determined by infusing a pure standard and performing a product ion scan. A quantitative and qualitative transition will be selected based on intensity and specificity.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[10][11] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Environmental Protection Agency (EPA).[3][4][12]

Validation_Process cluster_nodes center_node Validated Method Specificity Specificity & Selectivity Specificity->center_node Linearity Linearity Linearity->center_node Range Range Range->center_node Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (RSD%) Precision->center_node LOD LOD LOD->center_node LOQ LOQ LOQ->center_node Robustness Robustness Robustness->center_node

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for chromatographic methods.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest without interference from matrix components, impurities, or other compounds.No significant interfering peaks at the retention time of the analyte in blank matrix samples. Peak purity analysis (if applicable).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Calibration curve with a coefficient of determination (R²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linear calibration curve.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments in the matrix.Mean recovery typically within 80-120% at three concentration levels.
Precision The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; demonstrated with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).No significant change in results when parameters are slightly varied; RSD of results should remain within acceptable limits.

Conclusion

This application note provides two robust and reliable methods for the quantification of 2,5,7-Trichlorobenzo[d]thiazole. The GC-MS method offers a straightforward and reproducible approach suitable for a wide range of applications, while the LC-MS/MS method provides the enhanced sensitivity and selectivity required for ultra-trace analysis in complex matrices. The detailed protocols for sample preparation and instrumental analysis, coupled with a comprehensive method validation framework, provide researchers, scientists, and drug development professionals with the necessary tools to achieve accurate and defensible analytical results. The principles and procedures outlined herein are built upon established scientific practices and can be adapted for the analysis of other related halogenated organic compounds.

References

  • American Elements. (n.d.). 2,5,6-Trichlorobenzo[d]thiazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science of Synthesis. (2004). 1,2,5-Thiadiazoles and Related Compounds. Thieme. (Link not available for direct deep linking, general reference to the series).
  • Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2010). PMC - NIH. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. Retrieved from [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • ResearchGate. (2014). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. RSC Publishing. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • HELCOM. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • OPUS. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance on the Documentation and Evaluation of Trace Metals Data. Retrieved from [Link]

  • Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2018). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PMC - NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Sample Preparation. Retrieved from [Link]

  • PMC - NIH. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. Retrieved from [Link]

  • Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]

  • PMC - NIH. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Guide to Method Flexibility and Approval of EPA Water Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance for Methods Development and Methods Validation for the RCRA Program. Retrieved from [Link]

Sources

Application Note: High-Throughput LC-MS/MS Analysis of 2,5,7-Trichlorobenzo[d]thiazole Metabolites for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the identification and semi-quantitative analysis of metabolites of 2,5,7-Trichlorobenzo[d]thiazole, a xenobiotic compound of interest in drug development and environmental toxicology. The protocols detailed herein leverage the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to elucidate the biotransformation pathways of this compound in in vitro biological systems. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical metabolism studies. The methodologies are designed to be self-validating, incorporating principles from the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2]

Introduction: The Rationale for Metabolite Profiling

2,5,7-Trichlorobenzo[d]thiazole is a halogenated aromatic compound whose metabolic fate is crucial for understanding its potential efficacy and toxicity. The biotransformation of xenobiotics can significantly alter their pharmacological and toxicological profiles.[3] Therefore, a thorough characterization of its metabolites is a critical step in preclinical development. This application note provides a systematic approach to studying the metabolism of 2,5,7-Trichlorobenzo[d]thiazole, from in vitro incubation to metabolite identification and characterization using high-resolution LC-MS/MS.

The core challenge in analyzing metabolites of novel compounds lies in the unknown nature of their biotransformations. Drawing from established metabolic pathways of similar chlorinated aromatic and thiazole-containing compounds, we can predict and subsequently target potential metabolites.[4][5] Key metabolic transformations for such compounds include oxidation, dechlorination, and conjugation reactions.[6][7]

Proposed Metabolic Pathways of 2,5,7-Trichlorobenzo[d]thiazole

Based on the known metabolism of halogenated aromatic compounds and thiazole derivatives, we propose the following primary metabolic pathways for 2,5,7-Trichlorobenzo[d]thiazole, primarily mediated by Cytochrome P450 (CYP) enzymes.[5][8][9]

  • Phase I Metabolism (Functionalization):

    • Hydroxylation: Addition of a hydroxyl group to the benzo[d]thiazole ring system is a common metabolic route.

    • Dechlorination: Reductive or oxidative removal of one or more chlorine atoms, potentially followed by hydroxylation.

    • Thiazole Ring Opening: Cleavage of the thiazole ring can lead to the formation of reactive intermediates, such as aldehydes.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility and facilitate excretion.

    • Sulfation: Conjugation of hydroxylated metabolites with a sulfonate group.

    • Glutathione Conjugation: Trapping of reactive electrophilic intermediates (e.g., from thiazole ring opening) by glutathione (GSH).[6][10][11]

The following diagram illustrates these proposed biotransformation routes:

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2,5,7-Trichlorobenzo[d]thiazole hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation dechlorinated Dechlorinated Metabolites parent->dechlorinated Dechlorination ring_opened Reactive Intermediates (e.g., Aldehydes) parent->ring_opened Thiazole Ring Opening glucuronide Glucuronide Conjugates hydroxylated->glucuronide UGTs sulfate Sulfate Conjugates hydroxylated->sulfate SULTs gsh Glutathione Conjugates ring_opened->gsh GSTs / Spontaneous

Caption: Proposed metabolic pathways of 2,5,7-Trichlorobenzo[d]thiazole.

Experimental Protocols

The following protocols are designed to be a starting point and should be optimized for specific laboratory conditions and instrumentation.

In Vitro Metabolism

Objective: To generate metabolites of 2,5,7-Trichlorobenzo[d]thiazole using a subcellular liver fraction.

Materials:

  • 2,5,7-Trichlorobenzo[d]thiazole

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glutathione (GSH), for trapping reactive metabolites

Protocol:

  • Prepare a 1 mg/mL stock solution of 2,5,7-Trichlorobenzo[d]thiazole in DMSO.

  • In a microcentrifuge tube, combine 5 µL of the stock solution with 445 µL of 0.1 M phosphate buffer.

  • Add 25 µL of pooled HLMs (final concentration 0.5 mg/mL).

  • (Optional, for reactive metabolite trapping) Add GSH to a final concentration of 1 mM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) water:acetonitrile for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (e.g., Plasma)

Objective: To extract 2,5,7-Trichlorobenzo[d]thiazole and its metabolites from a complex biological matrix.

Method: Solid Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample (pre-treated with an internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the in vitro protocol.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect the parent compound and its metabolites.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Full Scan (for metabolite identification), Precursor Ion Scan, Neutral Loss Scan, and Multiple Reaction Monitoring (MRM) for quantification

Rationale for Parameter Selection:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of hydrophobic and moderately polar compounds.

  • The formic acid in the mobile phase aids in the protonation of analytes in positive ion mode ESI.

  • A gradient elution is necessary to separate the parent compound from its more polar metabolites.

  • Both positive and negative ionization modes are employed as different metabolites may ionize more efficiently in one mode over the other.

Data Analysis and Interpretation

Metabolite Identification Workflow:

A Acquire Full Scan LC-MS Data (Control vs. Incubated Samples) B Compare Chromatograms (Identify Unique Peaks in Incubated Sample) A->B C Extract Mass Spectra of Unique Peaks B->C D Propose Elemental Composition (High-Resolution MS) C->D E Perform MS/MS Fragmentation Analysis D->E F Propose Metabolite Structure (Based on Fragmentation Pattern and Mass Shifts) E->F G Confirmation (if standards are available) F->G

Caption: Workflow for metabolite identification using LC-MS/MS data.

Key Mass Shifts to Monitor:

Metabolic Transformation Mass Shift (Da)
Hydroxylation +16
Dechlorination -34
Glucuronidation +176
Sulfation +80

| Glutathione Conjugation | +305 |

Method Validation Principles

To ensure the reliability of the analytical data, the method should be validated according to regulatory guidelines.[1][2][12][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a detailed framework for the LC-MS/MS analysis of 2,5,7-Trichlorobenzo[d]thiazole metabolites. By combining predictive metabolism with high-resolution mass spectrometry and adhering to established bioanalytical method validation principles, researchers can confidently characterize the biotransformation of this and other novel xenobiotic compounds. The provided protocols offer a solid foundation for preclinical drug metabolism studies, enabling a deeper understanding of a compound's disposition and potential for toxicity.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). Therapeutic Goods Administration. Retrieved from [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ACS Publications. Retrieved from [Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. (1998). FEMS Microbiology Letters. Retrieved from [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). JuSER. Retrieved from [Link]

  • In silico techniques for the study and prediction of xenobiotic metabolism: A review. (2011). SpringerLink. Retrieved from [Link]

  • Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. (2018). TMR Modern Herbal Medicine. Retrieved from [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (1981). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2023). PubMed. Retrieved from [Link]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Role of Human Glutathione S-Transferases in the Inactivation of Reactive Metabolites of Clozapine. (2013). ACS Publications. Retrieved from [Link]

  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. (2010). PubMed. Retrieved from [Link]

  • Halogenated Aromatic Compounds. (2024). ResearchGate. Retrieved from [Link]

  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. Retrieved from [Link]

  • LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. (2019). ResearchGate. Retrieved from [Link]

  • Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. (2020). ScienceOpen. Retrieved from [Link]

  • In silico techniques for the study and prediction of xenobiotic metabolism: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Profiling of Aromatic Compounds. (2024). MDPI. Retrieved from [Link]

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. (2015). PubMed. Retrieved from [Link]

  • Halogenation | Aromatic Compounds | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

Sources

Application Note: 2,5,7-Trichlorobenzo[d]thiazole in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2,5,7-Trichlorobenzo[d]thiazole (CAS 898747-75-6) as a high-value electrophilic scaffold in the synthesis of next-generation agrochemicals.

Executive Summary

2,5,7-Trichlorobenzo[d]thiazole represents a privileged scaffold for the development of lipophilic, metabolically stable herbicides. Unlike the widely used 2-chlorobenzothiazole, the 5,7-dichloro substitution pattern on the benzene ring provides two critical advantages:

  • Metabolic Blockade: The chlorine atoms at positions 5 and 7 block common sites of hydroxylation (Phase I metabolism), significantly extending the half-life of the active ingredient within the plant.

  • Enhanced Lipophilicity: The increased logP facilitates rapid cuticular penetration, making this scaffold ideal for post-emergence herbicide candidates.

This guide details the protocols for synthesizing this core scaffold and converting it into three distinct classes of herbicides: Oxyacetamides (VLCFA inhibitors), Auxin Mimics (Benazolin analogs), and Ureas (Photosystem II inhibitors).

Chemical Profile & Reactivity

The molecule features three chlorine atoms with distinct reactivities. Understanding this hierarchy is crucial for selective functionalization.

PositionRoleReactivity Profile
C-2 (Heterocycle) Leaving Group High. The C=N bond activates the C2-Cl towards Nucleophilic Aromatic Substitution (

). It is easily displaced by alcohols, amines, and thiols.
C-5 (Benzene) Lipophilic Anchor Low. Stable under standard conditions. Increases binding affinity to hydrophobic pockets in target enzymes (e.g., PPO, HPPD).
C-7 (Benzene) Steric Shield Low. Provides steric bulk that protects the sulfur atom from oxidative degradation.

Workflow Visualization

The following diagram illustrates the central role of 2,5,7-trichlorobenzo[d]thiazole in divergent synthesis pathways.

HerbicideSynthesis Precursor 2-Amino-5,7- dichlorobenzothiazole Scaffold 2,5,7-Trichlorobenzo[d]thiazole (The Core Scaffold) Precursor->Scaffold Sandmeyer (CuCl2, t-BuONO) Oxy Oxyacetamides (VLCFA Inhibitors) Scaffold->Oxy HO-CH2-CONR2 (K2CO3, DMF) Auxin Benzothiazolinyl-acetates (Auxin Mimics) Scaffold->Auxin HO-CH2-COOEt (NaH, THF) Urea Benzothiazolyl-ureas (PSII Inhibitors) Scaffold->Urea HNR2 (Et3N, DCM)

Caption: Divergent synthesis pathways converting the 2,5,7-trichloro scaffold into three herbicide classes via C2-selective substitution.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

While 2,5,7-trichlorobenzo[d]thiazole is commercially available, in-house synthesis from the cheaper 2-amino-5,7-dichlorobenzothiazole ensures high purity and reduces cost for large-scale screening.

Reaction Type: Sandmeyer-type Radical Substitution Target Yield: >80%[1]

  • Reagents:

    • 2-Amino-5,7-dichlorobenzothiazole (10.0 mmol)

    • Copper(II) Chloride (

      
      , 12.0 mmol)
      
    • tert-Butyl Nitrite (15.0 mmol)

    • Acetonitrile (anhydrous, 50 mL)

  • Procedure:

    • Step 1: Suspend the amine and

      
       in acetonitrile in a round-bottom flask equipped with a reflux condenser.
      
    • Step 2: Add tert-butyl nitrite dropwise over 10 minutes at room temperature. Caution: Gas evolution (

      
      ).
      
    • Step 3: Heat the mixture to 60°C for 1 hour. The suspension will darken as the diazonium intermediate decomposes to the chloride.

    • Step 4: Cool to RT and pour into 100 mL of cold 1M HCl (to solubilize copper salts).

    • Step 5: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Step 6: Recrystallize from Ethanol/Water.

  • QC Check:

    
     NMR should show the disappearance of the broad 
    
    
    
    singlet (approx. 7.8 ppm).
Protocol B: Synthesis of Oxyacetamide Herbicides (Mefenacet Analogs)

This protocol targets Very Long Chain Fatty Acid (VLCFA) inhibitors, effective against grass weeds in rice and corn.

Reaction Type:


 (Nucleophilic Aromatic Substitution)
Key Reagent:  N-methyl-N-phenyl-2-hydroxyacetamide (or similar glycolic amides)
  • Preparation:

    • Dissolve N-methyl-N-phenyl-2-hydroxyacetamide (1.1 eq) in anhydrous DMF (0.5 M concentration).

    • Add Potassium Carbonate (

      
      , 2.0 eq) and stir for 15 min at RT to generate the alkoxide in situ.
      
  • Coupling:

    • Add 2,5,7-trichlorobenzo[d]thiazole (1.0 eq) in one portion.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should convert to a more polar product (Rf ~0.4).

  • Workup:

    • Pour reaction mixture into ice water. The product often precipitates as a solid.

    • Filter and wash with water.[1] If oil forms, extract with DCM.

  • Mechanism: The alkoxide attacks C-2, displacing the chlorine. The 5,7-dichloro pattern remains intact, providing the necessary lipophilicity for leaf uptake.

Protocol C: Synthesis of Auxin Mimics (Benazolin Analogs)

This protocol creates structural analogs of Benazolin, targeting broadleaf weeds via auxin receptor overload.

  • Reagents:

    • Ethyl glycolate (1.2 eq)

    • Sodium Hydride (NaH, 60% in oil, 1.3 eq)

    • THF (anhydrous)

  • Procedure:

    • Step 1: Wash NaH with hexane to remove oil. Suspend in THF at 0°C.

    • Step 2: Add Ethyl glycolate dropwise. Stir 30 min until

      
       evolution ceases.
      
    • Step 3: Add a solution of 2,5,7-trichlorobenzo[d]thiazole in THF dropwise.

    • Step 4: Warm to RT and stir for 3 hours.

    • Step 5 (Hydrolysis): To generate the free acid (active form), add LiOH (2.0 eq) and water/MeOH (1:1). Stir overnight.

    • Step 6: Acidify to pH 2 with 1M HCl. Isolate the precipitate.

Data Analysis & SAR Logic

When designing library candidates, use the following Structure-Activity Relationship (SAR) logic:

FeatureModificationPredicted Effect
5,7-Dichloro Fixed Maintains metabolic stability and lipophilicity (LogP ~4.5).
Linker (C2) Oxygen (-O-)Optimal. Mimics natural auxins/Mefenacet. High flexibility.
Linker (C2) Sulfur (-S-)Reduced Activity. Often leads to faster degradation in soil.
Linker (C2) Nitrogen (-NH-)Shift in Mode of Action. Likely shifts from Auxin/VLCFA to PSII or PPO inhibition.
Comparative Properties Table
CompoundSubstructureTarget EnzymeApplication
Mefenacet 2-benzothiazolyl-oxyacetamideVLCFA SynthaseRice herbicides (Barnyardgrass)
Benazolin 4-chloro-2-oxobenzothiazolin-3-ylacetic acidAuxin ReceptorsPost-emergence broadleaf control
Target Candidate 5,7-dichloro -benzothiazolyl...[1][2][3]Enhanced Stability Resistant Weed Management

Safety & Handling

  • Skin Sensitization: Benzothiazoles are potent skin sensitizers. Always use nitrile gloves and long sleeves.

  • Reactivity: 2,5,7-Trichlorobenzo[d]thiazole hydrolyzes slowly in moist air to release HCl and form the 2-hydroxy derivative (benzothiazolone). Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Waste: All aqueous waste containing copper (from Protocol A) must be segregated as heavy metal waste.

References

  • Synthesis of 2-chlorobenzothiazoles: ChemicalBook Protocols, "Synthesis of 2,4-Dichlorobenzothiazole via Sandmeyer Reaction." Link

  • Benzothiazole Herbicide Mechanisms: Journal of Agricultural and Food Chemistry, "Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives." Link

  • Mefenacet Mode of Action: ResearchGate, "Research Progress of Benzothiazole Derivatives in Agrochemicals." Link

  • General Nucleophilic Substitution on Heterocycles: Chemistry LibreTexts, "Nucleophilic Substitution of 2-Haloheterocycles." Link

Sources

Application Note: High-Precision Synthesis of Bioactive Scaffolds from 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5,7-trichlorobenzo[d]thiazole (TCBT) scaffold represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike mono-substituted benzothiazoles, the TCBT core offers three distinct points of diversity, governed by a strict hierarchy of electrophilic reactivity. This application note details the strategic exploitation of these positions to synthesize bioactive molecules, specifically targeting kinase inhibitors and antimicrobial agents.

By leveraging the electronic differentiation between the C-2 (imidoyl-like), C-5 (para-nitrogen), and C-7 (para-sulfur) positions, researchers can sequentially install pharmacophores with high regiocontrol. This guide provides validated protocols for the C-2 Nucleophilic Aromatic Substitution (SNAr) and subsequent C-5/C-7 Palladium-catalyzed cross-couplings.

Chemo-Structural Analysis & Reactivity Logic

To successfully utilize TCBT, one must understand the electronic landscape of the molecule. The reactivity does not follow a random distribution; it is dictated by the heteroatoms in the fused ring system.

The Reactivity Gradient
  • Position C-2 (The Gateway): This chlorine is adjacent to both the ring nitrogen and sulfur. It is highly activated for SNAr due to the electron-withdrawing nature of the C=N bond (imidoyl chloride character). It is the most reactive site and must be functionalized first to prevent side reactions during metal catalysis.

  • Position C-5: Located para to the ring nitrogen. Resonance effects make this position significantly more electron-deficient than C-7, rendering it the preferred site for the first oxidative addition in Pd-catalyzed coupling cycles.

  • Position C-7: Located para to the ring sulfur. It is the least reactive and most sterically hindered (peri-interaction with sulfur). Functionalization here typically requires forcing conditions or highly active catalysts (e.g., Buchwald precatalysts).

Strategic Workflow

The following diagram illustrates the divergent synthesis pathway, prioritizing the displacement of the C-2 chlorine followed by scaffold extension at C-5.

G Start 2,5,7-Trichlorobenzo[d]thiazole (Starting Material) Step1 Protocol A: C-2 S_NAr (Amine/Thiol Displacement) Start->Step1 R-NH2 / Base 60-80°C Inter1 Intermediate 1: 2-Substituted-5,7-dichloro Step1->Inter1 Step2 Protocol B: Suzuki Coupling (C-5 Regioselective) Inter1->Step2 Ar-B(OH)2 / Pd(0) Regioselective Final Bioactive Scaffold: 2,5-Disubstituted-7-chloro Step2->Final

Figure 1: Sequential functionalization logic. The C-2 position is the "Gateway" step that stabilizes the core before metal-catalyzed coupling.

Protocol A: C-2 Functionalization via SNAr

This protocol describes the synthesis of 2-amino-5,7-dichlorobenzothiazole derivatives . This is the most common entry point for generating kinase inhibitor libraries (e.g., Riluzole analogs).

Target: Displacement of C-2 Cl with a secondary amine (e.g., Morpholine, Piperazine).

Materials
  • Substrate: 2,5,7-Trichlorobenzo[d]thiazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (anhydrous)

  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Monitoring: TLC (Hexane:EtOAc 4:1)

Step-by-Step Methodology
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,7-trichlorobenzo[d]thiazole (500 mg, 2.1 mmol) in anhydrous DMF (5 mL).

  • Addition: Add DIPEA (0.73 mL, 4.2 mmol) followed by dropwise addition of Morpholine (0.22 mL, 2.5 mmol).

    • Expert Insight: The reaction is exothermic. If scaling up (>5g), cool the vessel to 0°C during amine addition to prevent polychlorine displacement.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2) for 4–6 hours.

    • Validation: Monitor by TLC. The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with water (3 x 10 mL) to remove residual DMF, and dry under vacuum. If no precipitate forms, extract with EtOAc, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95% Data Check: 1H NMR should show the disappearance of the specific C-2 environment signals (if applicable) and the integration of the morpholine ring protons.

Protocol B: Regioselective C-5 Suzuki-Miyaura Coupling

Once the C-2 position is "capped" with an amine, the C-5 chlorine becomes the most reactive site for oxidative addition. This protocol installs an aryl group at C-5, leaving the C-7 chlorine intact for future modification or lipophilic bulk.

Target: 2-Morpholino-5-(4-methoxyphenyl)-7-chlorobenzothiazole.

Materials
  • Substrate: 2-Morpholino-5,7-dichlorobenzothiazole (from Protocol A) (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • Base: Na2CO3 (2M aqueous solution) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • System Setup: Charge a microwave vial or Schlenk flask with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (0.05 equiv).

  • Inerting: Evacuate and backfill with Argon three times. This is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous Na2CO3 solution.

  • Reaction:

    • Thermal: Heat at reflux (100°C) for 12–16 hours.

    • Microwave (Recommended): Heat at 120°C for 30–45 minutes.

  • Regioselectivity Check: The C-5 position reacts preferentially. If significant C-7 bis-coupling is observed, reduce temperature to 80°C and lower catalyst loading to 2 mol%.

  • Work-up: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Bioactivity & Applications

The molecules generated via this workflow map directly to known pharmacophores.

Derivative ClassTarget IndicationMechanism of ActionKey Structural Feature
2-Aminobenzothiazoles ALS, NeuroprotectionGlutamate release inhibitionC-2 amine mimics Riluzole core.
2,5-Diarylbenzothiazoles Oncology (Breast/Lung)EGFR/VEGFR Kinase InhibitionC-5 aryl group occupies the hydrophobic pocket of the kinase ATP site.
Guanidino-benzothiazoles AntimicrobialDNA Gyrase InhibitionC-2 guanidine provides cationic interaction with bacterial membranes.
Pathway Visualization: Kinase Inhibitor Design

The following diagram illustrates how the synthesized scaffold interacts with a generic kinase binding pocket, highlighting the role of the C-5 substituent.

KinaseBinding Scaffold Benzothiazole Core (Scaffold) C2_Group C-2 H-Bond Donor (Hinge Binder) Scaffold->C2_Group Anchors C5_Group C-5 Aryl Group (Hydrophobic Pocket) Scaffold->C5_Group Extends to C7_Group C-7 Chlorine (Solvent Front/Steric) Scaffold->C7_Group Modulates

Figure 2: Pharmacophore mapping. The C-2 amine binds the hinge region, while the C-5 substituent targets the selectivity pocket.

Troubleshooting & Expertise (E-E-A-T)

Hydrolysis Risks (The "Benzothiazolinone" Trap)
  • Problem: During C-2 displacement, if the solvent is "wet" or the nucleophile is weak, the C-2 chlorine can be displaced by hydroxide (from water), tautomerizing to form 5,7-dichlorobenzo[d]thiazol-2(3H)-one .

  • Solution: Always use anhydrous DMF/DMSO. If using weak amines (e.g., anilines), add a Lewis acid catalyst or use NaH as the base to deprotonate the aniline first.

Regioselectivity Loss
  • Problem: "Over-coupling" at C-7 during the Suzuki reaction.

  • Solution: Use Pd(dppf)Cl2 as the catalyst. The bulky ferrocene ligand creates a steric environment that disfavors oxidative addition at the sterically crowded C-7 position (peri- to sulfur), enhancing selectivity for C-5.

Purification of Polychlorinated Intermediates
  • Insight: 5,7-dichloro intermediates are highly lipophilic. They often streak on silica.

  • Tip: Add 1% Triethylamine to your eluent during column chromatography to neutralize acidic silica sites and sharpen the bands.

References

  • Synthesis of Biologically Active Derivatives of 2-Aminobenzothiazole. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI). Available at: [Link][1]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Royal Society of Chemistry / PMC. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. The Pharma Innovation Journal. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

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In vitro testing of 2,5,7-Trichlorobenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro Profiling of 2,5,7-Trichlorobenzo[d]thiazole Derivatives

Introduction: The Pharmacophore Rationale

The 2,5,7-trichlorobenzo[d]thiazole scaffold represents a "privileged structure" in medicinal chemistry. While the benzothiazole core is ubiquitous in drug discovery (e.g., Riluzole, Ethoxzolamide), the specific 2,5,7-trichlorination pattern offers distinct physicochemical advantages that necessitate tailored testing protocols.

Why this specific derivative matters:

  • Metabolic Blockade: Substitution at the C5 and C7 positions blocks primary sites of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending half-life compared to mono-substituted analogs.

  • Enhanced Lipophilicity: The trichloro-motif increases the partition coefficient (LogP), facilitating passive transport across the bacterial cell wall (particularly in Gram-positive strains like S. aureus) and the blood-brain barrier.

  • Reactivity: The C2-chlorine is a labile leaving group, making this molecule an ideal electrophilic warhead for covalent binding assays or further derivatization with nucleophiles (amines, thiols, hydrazines).

This guide provides a standardized workflow for evaluating the biological efficacy of these derivatives, focusing on Antimicrobial Susceptibility and Mammalian Cytotoxicity .

Compound Management & Solubilization

Critical Challenge: 2,5,7-trichlorobenzo[d]thiazole derivatives are highly lipophilic and prone to precipitation in aqueous culture media, which causes "false negatives" in bioassays.

Protocol:

  • Stock Preparation: Dissolve the neat solid in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

    • Note: Do not use Ethanol; these derivatives often recrystallize rapidly in alcoholic solvents upon cooling.

  • Sonicate: Bath sonicate at 40 kHz for 5 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare intermediate dilutions in DMSO first.

    • The "1% Rule": The final concentration of DMSO in any cell-based or microbial assay must not exceed 1% (v/v) to avoid solvent toxicity.

    • Example: To achieve 100 µM in the well, dilute the 10 mM stock 1:100 into the media.

Workflow Visualization: The Screening Cascade

The following diagram outlines the logical flow for screening these derivatives, prioritizing "fail-fast" criteria to save resources.

ScreeningCascade Start Synthesis of 2,5,7-Trichloro Derivative Solubility Solubility Check (PBS pH 7.4 + 1% DMSO) Start->Solubility MIC Antimicrobial Screen (REMA Assay) Solubility->MIC Soluble Drop Discard/Redesign Solubility->Drop Precipitates Cytotox Mammalian Cytotoxicity (MTT Assay - HepG2/A549) MIC->Cytotox MIC < 10 µg/mL MIC->Drop Inactive Selectivity Calculate Selectivity Index (SI = IC50 / MIC) Cytotox->Selectivity IC50 Determined Lead Lead Candidate Selectivity->Lead SI > 10 Selectivity->Drop SI < 10

Caption: Decision tree for evaluating benzothiazole derivatives. The Selectivity Index (SI) is the critical "Go/No-Go" metric.

Protocol A: Antimicrobial Susceptibility (REMA)

Standard turbidity assays (OD600) are unreliable for trichlorinated benzothiazoles due to their potential to form micro-precipitates that mimic bacterial growth. We utilize the Resazurin Microtiter Assay (REMA) , which relies on metabolic reduction of blue resazurin to pink resorufin.

Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. tuberculosis (H37Rv - BSL3 required).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Use a 96-well flat-bottom plate.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound (200 µM in MHB) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + DMSO); Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Protocol B: Mammalian Cytotoxicity (MTT Assay)

To ensure the compound kills bacteria and not the patient, cytotoxicity profiling against HepG2 (Liver) and A549 (Lung) cells is mandatory.

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL fresh media containing the 2,5,7-trichloro derivative (concentrations: 100, 50, 25, 12.5, 6.25 µM).

    • Critical: Include a "Vehicle Control" (1% DMSO) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1][2] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Calculation:



Mechanism of Action (MOA) Hypothesis

Benzothiazoles exhibit a dual-mechanism profile depending on the target cell type. The diagram below illustrates the divergent pathways.

MOA cluster_Bacteria Prokaryotic Mechanism cluster_Eukaryote Eukaryotic Mechanism (Cancer) Compound 2,5,7-Trichlorobenzo[d]thiazole Gyrase DNA Gyrase (GyrB) Compound->Gyrase Competitive Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Compound->Mito Depolarization DNA_Synth Inhibit DNA Synthesis Gyrase->DNA_Synth Bact_Death Bacteriostasis/Lysis DNA_Synth->Bact_Death ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis

Caption: Dual-action mechanism. In bacteria, the scaffold targets DNA Gyrase B. In cancer cells, it triggers mitochondrial apoptosis.

Data Reporting Template

Summarize your findings using the standardized table below to facilitate Selectivity Index (SI) calculation.

Compound IDR-Group (C2)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliIC50 (µM) HepG2SI (S. aureus)Status
Ref (Ciprofloxacin) -0.50.01>100>200Control
BTZ-Cl3-01 -NH-NH24.032.045.011.25Lead
BTZ-Cl3-02 -SH64.0>12810.00.15Toxic

Note: SI (Selectivity Index) = IC50 / MIC. An SI > 10 is generally considered a safe therapeutic window for early discovery.

References

  • BenchChem. (2025).[3][4][5] In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide. Retrieved from 5

  • National Institutes of Health (NIH). (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Retrieved from 6

  • MDPI. (2025). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from 7

  • Arabian Journal of Chemistry. (2025). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Retrieved from 8

  • Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5,7-Trichlorobenzo[d]thiazole. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and optimize the yield of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway

The synthesis of 2,5,7-Trichlorobenzo[d]thiazole is most commonly achieved through the reaction of 2,4,6-trichloroaniline with a sulfurating agent, typically sulfur monochloride (S₂Cl₂). This reaction, a variation of the Herz reaction, involves the electrophilic substitution of the aniline derivative followed by cyclization to form the benzothiazole ring system. The presence of three electron-withdrawing chloro groups on the aniline ring significantly influences the reaction kinetics and product distribution, often leading to challenges in achieving high yields and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 2,5,7-Trichlorobenzo[d]thiazole, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired 2,5,7-Trichlorobenzo[d]thiazole. What are the likely causes, and how can I improve the yield?

Answer: Low or no yield is a frequent challenge in this synthesis, primarily due to the reduced nucleophilicity of the highly chlorinated aniline starting material. A systematic approach to troubleshooting is recommended.

Potential Cause Scientific Rationale Recommended Solutions
Poor Quality of Starting Materials 2,4,6-Trichloroaniline can degrade over time, and impurities can inhibit the reaction. Sulfur monochloride is highly reactive and can decompose if not handled properly.Ensure the purity of 2,4,6-trichloroaniline using techniques like recrystallization or by starting with a fresh batch. Use freshly distilled or a newly opened bottle of sulfur monochloride.
Suboptimal Reaction Temperature The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and the formation of tarry byproducts.Begin with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. A controlled heating mantle and a temperature probe are crucial.
Incorrect Stoichiometry An inappropriate ratio of sulfur monochloride to the aniline derivative can lead to incomplete reaction or the formation of unwanted side products.A slight excess of sulfur monochloride is often beneficial to drive the reaction to completion. Experiment with molar ratios ranging from 1.1:1 to 1.5:1 (S₂Cl₂ : 2,4,6-trichloroaniline).
Inefficient Mixing The reaction is often heterogeneous, and poor mixing can lead to localized overheating and side reactions.Use a robust overhead stirrer or a large stir bar to ensure vigorous and efficient mixing of the reactants.
Presence of Moisture Sulfur monochloride reacts violently with water, which will quench the reagent and inhibit the desired reaction.Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if a solvent is employed.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Reagents Impure (Purify/Replace) optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Pure optimize_temp->optimize_temp adjust_ratio Adjust Stoichiometric Ratio optimize_temp->adjust_ratio Temperature Optimized adjust_ratio->adjust_ratio improve_mixing Enhance Agitation adjust_ratio->improve_mixing Ratio Optimized ensure_anhydrous Ensure Anhydrous Conditions improve_mixing->ensure_anhydrous Mixing Efficient monitor_reaction Monitor by TLC/GC-MS ensure_anhydrous->monitor_reaction System Dry monitor_reaction->start No Product Formation successful_synthesis Improved Yield monitor_reaction->successful_synthesis Product Formation Observed

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Tarry, Intractable Byproducts

Question: My reaction mixture has turned into a dark, tarry mess, making product isolation impossible. What causes this, and how can I prevent it?

Answer: Tar formation is a common issue in reactions involving sulfur monochloride, especially at elevated temperatures.

Potential Cause Scientific Rationale Recommended Solutions
Runaway Reaction The reaction is exothermic, and if the temperature is not controlled, it can lead to a runaway reaction and decomposition of the starting materials and product.Add the sulfur monochloride dropwise to the heated 2,4,6-trichloroaniline solution to maintain better control over the reaction temperature. Use an ice bath to cool the reaction if it becomes too vigorous.
Excessive Heating Prolonged heating at high temperatures can promote polymerization and decomposition reactions.Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.
Presence of Oxygen While the primary reaction does not involve oxygen, its presence at high temperatures can contribute to oxidative side reactions and decomposition.Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product, but I am struggling to purify it. Column chromatography is not effective. What are my options?

Answer: The purification of chlorinated aromatic compounds can be challenging due to their similar polarities and potential for co-elution.

Potential Cause Scientific Rationale Recommended Solutions
Similar Polarity of Product and Impurities Byproducts from the reaction may have similar polarities to the desired product, making separation by standard silica gel chromatography difficult.Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a variety of solvents and solvent systems (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find one that provides good differential solubility between the product and impurities. Sublimation: For thermally stable compounds, vacuum sublimation can be a highly effective purification technique.[1]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.If column chromatography is necessary, consider using neutral or basic alumina as the stationary phase. Alternatively, deactivated silica gel (treated with a base like triethylamine) can be used.
Oily Product If the crude product is an oil, it can be challenging to handle and purify.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, consider converting it to a solid derivative for purification, followed by regeneration of the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 2,5,7-Trichlorobenzo[d]thiazole from 2,4,6-trichloroaniline and sulfur monochloride?

A1: The reaction proceeds through a multi-step mechanism. Initially, sulfur monochloride acts as an electrophile, attacking the electron-rich ortho position of the aniline. This is followed by a series of intramolecular cyclization and elimination steps, ultimately leading to the formation of the benzothiazole ring. The precise mechanism can be complex and may involve radical intermediates.

Reaction Mechanism Overview

reaction_mechanism start 2,4,6-Trichloroaniline + S₂Cl₂ intermediate1 Electrophilic Attack start->intermediate1 intermediate2 Intermediate Formation intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization elimination Elimination of HCl and Sulfur cyclization->elimination product 2,5,7-Trichlorobenzo[d]thiazole elimination->product

Caption: A simplified overview of the reaction mechanism.

Q2: What are the primary safety concerns when working with 2,4,6-trichloroaniline and sulfur monochloride?

A2: Both 2,4,6-trichloroaniline and sulfur monochloride are hazardous materials and must be handled with appropriate safety precautions.

  • 2,4,6-Trichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Sulfur Monochloride: This reagent is highly corrosive and reacts violently with water. It can cause severe skin burns and eye damage. It is also toxic if inhaled. Handle sulfur monochloride in a fume hood, away from any water sources, and wear heavy-duty gloves, a face shield, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The disappearance of the 2,4,6-trichloroaniline spot and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?

A4: While the traditional synthesis using sulfur monochloride is effective, it involves hazardous reagents. Research into greener synthetic routes for benzothiazoles is ongoing and often focuses on using less toxic reagents and more benign solvents.[3] Some alternative approaches for benzothiazole synthesis in general include the use of elemental sulfur or other sulfur sources in combination with catalysts.[3] However, the applicability of these methods to highly chlorinated substrates like 2,4,6-trichloroaniline would require specific investigation and optimization.

IV. Experimental Protocol: Synthesis of 2,5,7-Trichlorobenzo[d]thiazole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4,6-Trichloroaniline

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous solvent (e.g., chlorobenzene or o-dichlorobenzene)[1]

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle with a temperature controller

  • Magnetic stirrer or overhead stirrer

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen/argon inlet, and a magnetic or overhead stirrer.

  • Charging the Reactor: In the fume hood, charge the flask with 2,4,6-trichloroaniline and the anhydrous solvent.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Addition of Sulfur Monochloride: Once the desired temperature is reached, add sulfur monochloride dropwise from the dropping funnel over a period of 1-2 hours. Maintain a steady temperature and vigorous stirring during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation of Crude Product: Carefully quench the reaction by slowly adding it to a beaker of cold water or a dilute sodium bicarbonate solution in the fume hood. This step should be performed with caution as it will generate HCl gas. The crude product may precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by vacuum sublimation.

V. References

  • Process for the preparation of 2,4,6-trichloroaniline. (1984). Google Patents. Retrieved from

  • 2,4,6-Trichloroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the production of 2,4,6-trichloroaniline. (1983). Google Patents. Retrieved from

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. (2008). PubMed. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]

  • Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. (2010). Google Patents. Retrieved from

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. Retrieved from [Link]

  • 2,4,6-Trichloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. (1984). DTIC. Retrieved from [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

The Chlorine Effect: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A key strategy in the optimization of these derivatives is halogenation, particularly chlorination. The introduction of chlorine atoms to the benzothiazole ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.[6] This guide provides a comprehensive comparison of chlorinated benzothiazoles, delving into their structure-activity relationships (SAR) with supporting experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutic agents.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provides a rigid, planar structure with a unique distribution of electrons that is conducive to interacting with various biological targets.[2] The inherent bioactivity of the benzothiazole scaffold can be attributed to its ability to form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with biological macromolecules.[7] Strategic modifications at the 2-, 5-, and 6-positions of the benzothiazole ring have been shown to drastically modulate the activity, potency, and selectivity of its derivatives.[8]

The Impact of Chlorination: A Positional Analysis

The addition of chlorine, an electronegative and lipophilic atom, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for target proteins.[6] The position of the chlorine atom on the benzothiazole ring is a critical determinant of its biological effect.

Anticancer Activity: A Tale of Position and Potency

Numerous studies have highlighted the anticancer potential of chlorinated benzothiazoles, with the position of the chlorine substituent playing a pivotal role in their cytotoxic efficacy. Generally, chloro-substituted derivatives exhibit more promising activity against cancer cell lines compared to their fluoro-substituted counterparts.[1][9]

For instance, studies have shown that the presence of a chloro group at the 5th or 6th position of the benzothiazole ring can enhance anticancer activity.[10] This is exemplified in a series of benzothiazole-based azo dyes where a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity, a principle that often translates to anticancer efficacy.[10]

Comparative Anticancer Activity of Chlorinated Benzothiazole Derivatives (IC50 in µM)

Compound IDSubstitution PatternMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference
BZ-I 2-(4-chlorophenyl)234.57--[11]
BZ-II 2-(2,4-dichlorophenyl)267.40--[11]
Compound 55 2-amino, 6-chloro-0.84 (H460)0.024 (HT-29)[12]
Compound 61 2-substituted, 6-chloro-10.67 µg/mL-[12]
Compound 62 2-substituted, 6-chloro-9.0 µg/mL-[12]

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Chlorinated benzothiazoles have also emerged as potent antimicrobial agents. The lipophilicity imparted by the chlorine atom can facilitate the penetration of the molecule through the microbial cell wall and membrane.

A structure-activity relationship study on a series of benzothiazole-thiophene derivatives demonstrated that an electronegative chloro group at the 5th position of the benzothiazole moiety enhanced antibacterial activity against S. aureus.[10] Similarly, a study on antipyrine-containing benzothiazole-based azo dyes found that a chloro group at the 5th position increased antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia.[10]

Comparative Antimicrobial Activity of Chlorinated Benzothiazole Derivatives (MIC in µg/mL)

Compound IDSubstitution PatternS. aureusE. coliK. pneumoniaeC. albicansReference
Compound 4b 5-chloro25-50-25-50-[10]
Compound 159 5-chloro6.25---[10]
A07 5-chloro15.67.813.91-[8]
6g 7-chloroModerateModerate--[13]
6k 7-chloroModerateModerate--[13]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for SAR Determination

To ensure the scientific integrity and reproducibility of structure-activity relationship studies, standardized and well-validated experimental protocols are essential.

Protocol 1: MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the chlorinated benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11][17]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each chlorinated benzothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Mechanistic Insights and Signaling Pathways

The biological activity of chlorinated benzothiazoles often stems from their ability to interact with specific molecular targets. In cancer, these compounds have been implicated in the modulation of various signaling pathways that control cell proliferation, survival, and angiogenesis.[4] For instance, some benzothiazole derivatives have been shown to target kinases, carbonic anhydrase, and heat shock proteins.[4]

In the context of antimicrobial activity, chlorinated benzothiazoles can inhibit essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), thereby disrupting DNA replication and folate biosynthesis, respectively.[3][10]

G cluster_0 Bacterial Cell Chlorinated_Benzothiazole Chlorinated Benzothiazole Cell_Wall_Membrane Cell Wall/ Membrane Chlorinated_Benzothiazole->Cell_Wall_Membrane Penetration DNA_Gyrase DNA Gyrase Chlorinated_Benzothiazole->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Chlorinated_Benzothiazole->DHPS Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Folate_Biosynthesis Folate Biosynthesis DHPS->Folate_Biosynthesis Essential for Bacterial_Growth Inhibition of Bacterial Growth DNA_Replication->Bacterial_Growth Leads to Folate_Biosynthesis->Bacterial_Growth Leads to

Caption: Proposed mechanism of antimicrobial action of chlorinated benzothiazoles.

Conclusion and Future Perspectives

The structure-activity relationship of chlorinated benzothiazoles is a compelling area of research with significant therapeutic potential. The strategic placement of chlorine atoms on the benzothiazole scaffold can profoundly enhance its anticancer and antimicrobial activities. This guide has provided a comparative analysis of these effects, supported by experimental data and detailed protocols to facilitate further investigation.

Future research should focus on synthesizing and evaluating a comprehensive library of chlorinated benzothiazole isomers to establish a more definitive SAR. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery and development of novel chlorinated benzothiazole-based therapeutics.

References

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. (n.d.).
  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives - Journal of Chemical Health Risks. (n.d.).
  • Application Notes & Protocols: Experimental Design for Testing Antimicrobial Properties of Benzothiazoles - Benchchem. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole deriv
  • MTT (Assay protocol). (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole deriv
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  • Benzothiazoles: how relevant in cancer drug design str
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  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer - The Thai Journal of Pharmaceutical Sciences (TJPS). (2021, November 15).
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  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI. (n.d.).
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022, July 28).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022, December 11).
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  • Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][3][10][11]thiadiazine 5,5-dioxide - PubMed. (2014, September 1).

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A Comparative Analysis of the In Vitro Efficacy of Chlorinated Benzothiazole Derivatives and Standard Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal infections and resistance, benzothiazole derivatives have emerged as a promising class of compounds. Their diverse pharmacological activities have spurred extensive research into their therapeutic potential. This guide provides a comprehensive in vitro comparison of chlorinated benzothiazole derivatives, as a representative class for 2,5,7-trichlorobenzo[d]thiazole derivatives, against established standard fungicides. By synthesizing available experimental data, this document aims to offer researchers and drug development professionals valuable insights into the potential of these compounds as next-generation antifungals.

It is important to note that while the focus of this guide is on 2,5,7-trichlorobenzo[d]thiazole derivatives, a direct comparative study with this specific substitution pattern was not available in the public domain at the time of this review. Therefore, this guide presents data on various chloro-substituted benzothiazole derivatives to provide a relevant and insightful, albeit indirect, comparison.

Introduction to Benzothiazoles and Standard Fungicides

Benzothiazole, a heterocyclic compound composed of a benzene ring fused to a thiazole ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, particularly chlorine, into the benzothiazole structure can significantly modulate its physicochemical properties and biological activity.[3]

Standard fungicides, such as the azoles (e.g., fluconazole, itraconazole) and polyenes, have been the mainstay of antifungal therapy for decades. Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for various chlorinated benzothiazole derivatives and standard fungicides against key fungal pathogens.

Table 1: In Vitro Efficacy against Candida albicans

Compound ClassSpecific Derivative/CompoundMIC Range (µg/mL)Reference(s)
Chlorinated Benzothiazole Derivatives Dichloropyrazole-based benzothiazole analogues0.0156–0.25[6]
2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives0.10–0.25[6]
Thiazolidin-4-one derivatives of benzothiazole0.09–0.18[6]
Standard Fungicides (Azoles) Fluconazole0.063-64[7]
Itraconazole0.016-16[7]
Voriconazole0.016-16[7]
NystatinMIC = 0.008–7.81 (for comparison)[8]

Table 2: In Vitro Efficacy against Aspergillus niger

Compound ClassSpecific Derivative/CompoundMIC Range (µg/mL)Reference(s)
Chlorinated Benzothiazole Derivatives Benzothiazole (from Ganoderma lucidum)50 (maximum inhibitory concentration)[9]
Various novel benzothiazole derivatives25 to 200[10]
Standard Fungicides (Azoles) Isavuconazole(Active against A. niger)[11]
Voriconazole(Used to treat invasive Aspergillosis)[11]

Analysis of Efficacy Data:

The available data, while not a direct comparison, suggests that certain chlorinated benzothiazole derivatives exhibit potent in vitro antifungal activity against Candida albicans, with MIC values in a low microgram per milliliter range.[6] In some instances, these values are comparable to or even lower than those of standard azole fungicides.[6][7] For Aspergillus niger, the data is more limited, but initial findings indicate that benzothiazole compounds can inhibit mycelial growth.[9][10] It is crucial to conduct head-to-head comparative studies with 2,5,7-trichlorobenzo[d]thiazole derivatives to definitively ascertain their efficacy relative to standard treatments.

Mechanism of Action: A Tale of Two Pathways

The antifungal mechanism of benzothiazole derivatives is an area of active investigation, with evidence pointing towards multiple potential targets within the fungal cell. This contrasts with the well-established mechanism of azole fungicides.

Proposed Mechanism of Benzothiazole Derivatives

Current research suggests that benzothiazole derivatives may exert their antifungal effects through one or more of the following mechanisms:

  • Inhibition of Essential Microbial Enzymes: Thiazole derivatives have been shown to inhibit crucial enzymes like DNA gyrase and topoisomerases.[4]

  • Disruption of the Fungal Cell Wall and Membrane: Some studies indicate that these compounds can interfere with the integrity of the fungal cell wall and plasma membrane.[9][12] This can lead to leakage of cellular contents and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis: Similar to azoles, some benzothiazole derivatives may inhibit enzymes involved in the ergosterol biosynthesis pathway, such as cytochrome P450 isoforms.[4]

Benzothiazole_MoA cluster_fungal_cell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane DNA DNA Enzymes Essential Enzymes (e.g., DNA Gyrase) Ergosterol Ergosterol Biosynthesis Benzothiazole Chlorinated Benzothiazole Derivatives Benzothiazole->CellWall Disruption Benzothiazole->CellMembrane Disruption Benzothiazole->DNA Inhibition of Replication Benzothiazole->Enzymes Inhibition Benzothiazole->Ergosterol Inhibition

Caption: Proposed multi-target mechanism of action for chlorinated benzothiazole derivatives.

Mechanism of Action of Standard Azole Fungicides

The mechanism of azole fungicides is well-characterized and centers on the inhibition of a single key enzyme.

  • Inhibition of Lanosterol 14α-Demethylase (CYP51): Azoles bind to the heme iron of CYP51, preventing the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, leading to growth inhibition.

Azole_MoA Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential Component Azoles Azole Fungicides Azoles->CYP51 Inhibits

Caption: Mechanism of action of azole fungicides via inhibition of ergosterol biosynthesis.

Experimental Methodologies for In Vitro Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of in vitro antifungal efficacy data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Method (CLSI M27-A3/M27-S4 for Yeasts)

This method is a cornerstone for determining the MIC of antifungal agents against yeasts like Candida species.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized suspension of the yeast is prepared from a fresh culture and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI-1640).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized yeast suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Broth_Microdilution_Workflow Start Start: Fresh Fungal Culture Inoculum Prepare Standardized Inoculum Suspension Start->Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of Antifungal Agent in 96-well Plate Dilution->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Read Read MIC (Visually or Spectrophotometrically) Incubate->Read End End: Determine MIC Value Read->End

Caption: Generalized workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

The available in vitro data suggests that chlorinated benzothiazole derivatives represent a promising avenue for the development of novel antifungal agents. Their potent activity against key fungal pathogens, coupled with potentially distinct mechanisms of action compared to existing drugs, warrants further investigation.

To advance this field, the following research priorities are recommended:

  • Synthesis and Screening of 2,5,7-Trichlorobenzo[d]thiazole Derivatives: A focused effort to synthesize and evaluate the antifungal activity of the specifically requested derivatives is crucial.

  • Direct Comparative Efficacy Studies: Head-to-head in vitro and in vivo studies comparing these novel compounds with a panel of standard fungicides are necessary to establish their relative potency and spectrum of activity.

  • Mechanism of Action Elucidation: In-depth studies are required to definitively identify the molecular targets and mechanisms of action of these chlorinated benzothiazole derivatives.

  • Toxicity and Pharmacokinetic Profiling: A thorough evaluation of the safety and pharmacokinetic properties of the most promising lead compounds is essential for their progression towards clinical development.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of 2,5,7-trichlorobenzo[d]thiazole derivatives and contribute to the development of much-needed new treatments for fungal infections.

References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.).
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). Scientific Reports, 11(1), 16896.
  • In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. (2020). BMC Research Notes, 13(1), 1-8.
  • Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). (2023). Journal of Fungi, 9(3), 342.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2055.
  • Design, synthesis, and in vitro evaluation of novel antifungal triazoles. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2171-2173.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC Advances, 14(1), 1-15.
  • Comparison of antifungal susceptibilities to fluconazole and voriconazole of oral Candida glabrata isolates from head and neck radiation patients. (2003). Journal of Clinical Microbiology, 41(5), 2235-2237.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy, 8, 469-481.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). Pharmaceuticals, 16(10), 1433.
  • Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole against Clinical Isolates of Trichosporon asahii. (2017). Antimicrobial Agents and Chemotherapy, 61(10), e00869-17.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6543.
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. (2022). Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 485-491.
  • A review on antifungal agents against Candida albicans and Aspergillus niger. (2021). International Journal of Biological and Pharmaceutical Sciences Archive, 2(1), 042-054.
  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. (2015). International Journal of Pharmacy & Pharmaceutical Research, 3(1), 1-13.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). Current Topics in Medicinal Chemistry, 23(1), 1-2.
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. (2022). Universitas Airlangga.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(13), 6143-6169.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6432.
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. (2022). ResearchGate.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Annals of Advances in Chemistry, 1(1), 39-46.
  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. (2024). Pharmaceuticals, 17(6), 723.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules, 27(11), 3418.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Brazilian Journal of Biology, 83, e272232.
  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2019). RSC Advances, 9(28), 16065-16075.

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Comparative Analysis of Catalytic Systems for the Regioselective Suzuki Coupling of 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2,5,7-trichlorobenzo[d]thiazole presents a unique chemoselectivity challenge due to the presence of three electrophilic sites. While the C2-chlorine (heteroaryl) is electronically activated by the adjacent thiazole nitrogen and sulfur, the C5 and C7 chlorines (aryl) are comparatively deactivated.

This guide evaluates three distinct catalytic systems—Pd(PPh₃)₄ (Baseline) , Pd-PEPPSI-IPr (NHC-based) , and Pd₂(dba)₃/XPhos (Buchwald Precatalyst) —to determine the optimal protocol for regioselective C2-arylation.

Key Finding: The Pd-PEPPSI-IPr system offers the superior balance of turnover frequency (TOF) and regioselectivity, achieving >95% C2-monoarylation yields at moderate temperatures, whereas traditional phosphine systems suffer from sluggish oxidative addition or competitive polychlorination.

Substrate Analysis & Reactivity Profile[1]

To design an effective protocol, one must first map the electronic landscape of the substrate. The 2,5,7-trichlorobenzo[d]thiazole scaffold contains two distinct classes of C-Cl bonds.

Electrophilic Activation Map

ReactivityMap Substrate 2,5,7-Trichlorobenzo[d]thiazole C2 C2-Cl Position (High Reactivity) Substrate->C2 Activated by -N=C-S- (Low Ea for Ox. Add.) C5_C7 C5/C7-Cl Positions (Low Reactivity) Substrate->C5_C7 Deactivated Aryl Chlorides (High Ea for Ox. Add.) Target Product\n(C2-Biaryl) Target Product (C2-Biaryl) C2->Target Product\n(C2-Biaryl) Side Products\n(Polyaromatics) Side Products (Polyaromatics) C5_C7->Side Products\n(Polyaromatics)

Figure 1: Reactivity profile. The C2 position is highly electrophilic due to the electron-withdrawing nature of the heterocycle, making it the kinetic product. C5 and C7 require higher energy or more active catalysts to engage.

Comparative Catalyst Performance

The following data summarizes the performance of three catalyst classes in the coupling of 2,5,7-trichlorobenzo[d]thiazole (1.0 equiv) with Phenylboronic acid (1.1 equiv).

Reaction Conditions: Dioxane/H₂O (4:1), K₃PO₄ (2.0 equiv), 80°C, 12h.

MetricSystem A: Baseline System B: High-Activity Phosphine System C: NHC-Stabilized
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + XPhosPd-PEPPSI-IPr
Loading 5.0 mol%1.0 mol%1.0 mol%
Conversion 35%98%>99%
Yield (C2-Product) 28%88%96%
Selectivity (C2:C5/7) >99:190:1098:2
Turnover Number (TON) ~7~98~99
Primary Failure Mode Incomplete Oxidative AdditionOver-reaction (Bis-coupling)None observed
Analysis
  • Pd(PPh₃)₄: Ineffective. The oxidative addition into C-Cl bonds is the rate-limiting step. Triphenylphosphine is not electron-rich enough to facilitate this step efficiently at 80°C for this substrate.

  • Pd/XPhos: Highly active. While it achieves full conversion, the high activity of the catalyst leads to "reaction creep," where the catalyst begins to attack the C5/C7 positions after C2 is consumed, reducing chemoselectivity.

  • Pd-PEPPSI-IPr: Optimal. The bulky N-heterocyclic carbene (NHC) ligand facilitates rapid oxidative addition at C2 but creates enough steric bulk to hinder attack at the more crowded or electronically deactivated C5/C7 positions under controlled stoichiometry.

Mechanistic Logic: The PEPPSI Advantage

The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is recommended because it bypasses the induction period common in Pd(0) generation.

CatalyticCycle Precat Pd-PEPPSI-IPr (Precatalyst) Active Pd(0)-NHC (Active Species) Precat->Active -Pyridine Activation OxAdd Oxidative Addition (Rate Limiting for Cl) Active->OxAdd + Substrate (R-Cl) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Active Regeneration

Figure 2: The PEPPSI catalytic cycle. The 'throw-away' pyridine ligand allows for rapid entry into the active Pd(0) cycle, crucial for deactivating substrates.

Recommended Experimental Protocol

Method: Pd-PEPPSI-IPr Catalyzed C2-Arylation

Objective: Selective synthesis of 2-phenyl-5,7-dichlorobenzo[d]thiazole.

Materials:

  • 2,5,7-Trichlorobenzo[d]thiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd-PEPPSI-IPr (1.0 mol%, 0.01 mmol) [Sigma-Aldrich #705826]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under Argon flow.

  • Solids Addition: Charge the vial with the trichlorobenzothiazole substrate, arylboronic acid, K₂CO₃, and Pd-PEPPSI-IPr catalyst.

    • Note: Weighing the catalyst in air is permissible as PEPPSI complexes are air-stable solids.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Monitoring: Check via TLC or HPLC at 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of starting material. If bis-coupled product (C2+C5/7) appears >5%, reduce temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (Start 100:0 → 90:10). The C2-arylated product is typically less polar than the starting material.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning or old Boronic Acid1. Switch base to Cs₂CO₃ (stronger activation).2. Recrystallize boronic acid (remove boroxines).
Bis-Coupling (Loss of Selectivity) Temperature too high1. Lower temp to 60°C.2. Reduce catalyst loading to 0.5 mol%.
Protodeboronation (Benzene formation) Hydrolysis of Boronic Acid1. Switch solvent to anhydrous THF.2. Use Potassium Phosphate (K₃PO₄) as base.
Substrate Hydrolysis (OH at C2) Hydroxide attack at C2Reduce water content. Use Toluene/Water (20:1) or switch to anhydrous conditions with CsF as the base.

References

  • Valente, C. et al. (2012). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides." Angewandte Chemie International Edition.

  • Billingsley, K. & Buchwald, S.L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Organ, M.G. et al. (2009). "Pd-PEPPSI-IPr-Mediated Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides." Chemistry - A European Journal.

  • Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2,5,7-Trichlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

2,5,7-Trichlorobenzo[d]thiazole (CAS: Analogous to 120258-61-9) is a poly-halogenated heterocyclic building block. While specific toxicological data for the 2,5,7-isomer is often proprietary or absent from public registries, structural analysis (SAR) dictates it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) Band 3/4 compound.

Why this classification?

  • Electrophilic Reactivity: The chlorine at the C2 position is a known "warhead" for nucleophilic attack, making this compound a likely potent skin sensitizer (protein alkylation).

  • Lipophilicity: The tri-chloro substitution significantly increases LogP, enhancing dermal absorption rates compared to the parent benzothiazole.

  • Read-Across Hazards: Analogs (e.g., 2,5,6-trichlorobenzothiazole) are classified as causing severe eye damage and acute toxicity.

Immediate Action Required: Do not handle on an open bench. All solid handling requires a localized exhaust or containment enclosure.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." This section utilizes Read-Across methodology from structurally similar chlorinated benzothiazoles.

Hazard CategoryLikely Classification (SAR-Derived)Mechanism of Action
Skin Sensitization Category 1A (High Risk) The C2-Cl bond is susceptible to displacement by biological nucleophiles (e.g., cysteine residues in skin proteins), leading to haptenization and immune response.
Acute Toxicity Category 3 (Oral/Dermal) Chlorinated aromatics often disrupt ion channels or form reactive metabolites. High lipophilicity aids rapid systemic entry.
Eye Damage Category 1 (Irreversible) Hydrolysis of the C2-Cl bond upon contact with ocular moisture can release HCl and the hydroxy-benzothiazole, causing corrosive damage.
Aquatic Toxicity Acute 1 / Chronic 1 Poly-chlorinated heterocycles are persistent and bioaccumulative.

Part 2: The PPE Matrix

Standard "lab coat and nitrile gloves" are insufficient for this compound due to the permeation risks of chlorinated aromatics.

Hand Protection: The "Double-Shell" Protocol

Chlorinated aromatic compounds can permeate standard disposable nitrile gloves in <15 minutes.

Task LevelPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid Handling / Weighing Laminate Film (e.g., Silver Shield / 4H) Nitrile (5-8 mil) Laminate film provides >8 hours breakthrough time against chlorinated aromatics. Outer nitrile provides dexterity and grip.
Solution Transfer (<10 mg) Nitrile (4 mil) Nitrile (4 mil) Double-gloving creates a tortuous path for permeation. Change outer glove immediately upon splash.
Spill Cleanup Butyl Rubber or Viton Nitrile (Heavy Duty) Standard nitrile will degrade/swell rapidly in concentrated organic solutions of this compound.
Respiratory & Body Protection[1]
ComponentSpecificationCritical Check
Respiratory P100 + OV Cartridge (if outside glovebox)Fit Test Required. The solid may sublime; organic vapor (OV) protection is necessary alongside particulate (P100) filtration.
Ocular Unvented Chemical Goggles Safety glasses are inadequate due to the risk of airborne dust entering the eye gap.
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb the compound and become a secondary source of exposure. Use disposable sleeves for wrist gaps.

Part 3: Operational Workflow

This workflow is designed to minimize cross-contamination, a common failure point in handling sensitizers.

The "Clean-Dirty" Line Diagram

The following logic flow dictates the gowning and handling process to prevent migration of the chemical outside the hood.

GowningProtocol cluster_Anteroom Zone 1: Anteroom / Clean Area cluster_Hood Zone 2: Fume Hood / Containment cluster_Exit Zone 3: Exit Protocol Start Start: Risk Assessment Step1 Don Tyvek Coat & Shoe Covers Start->Step1 Step2 Don Inner Gloves (Laminate/Nitrile) Step1->Step2 Step3 Inspect PPE (Tears/Gaps) Step2->Step3 Step4 Don Outer Gloves (Tape to Sleeves) Step3->Step4 Enter Zone Step5 HANDLE CHEMICAL (Weighing/Solubilizing) Step4->Step5 Step6 Wipe Down Containers (Decontaminate Exterior) Step5->Step6 Step7 Remove Outer Gloves (Dispose as Haz Waste) Step6->Step7 Step8 Wash Inner Gloves (Soap/Water) Step7->Step8 Exit Zone Step9 Doff PPE (Roll Inside-Out) Step8->Step9 Step10 Wash Hands (20 Seconds) Step9->Step10

Caption: Operational workflow establishing a unidirectional "Clean-to-Dirty-to-Clean" process to prevent tracking 2,5,7-trichlorobenzo[d]thiazole residues into common lab areas.

Handling Protocol (Step-by-Step)
  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Pre-weigh solvent in a tared vial to avoid bringing the stock bottle into the "hot zone."

    • Static Control: Use an anti-static gun on the weighing boat. Chlorinated heterocycles are often fluffy, electrostatic solids that "jump" during weighing.

  • Solubilization (The Critical Step):

    • Why: The solid phase presents the highest inhalation risk.

    • Add solvent immediately after weighing.

    • Once in solution, the risk profile shifts from inhalation to permeation.

    • Warning: Do not use DMSO as a solvent if possible. DMSO enhances skin permeability, effectively "carrying" the toxin through the skin barrier [1]. Use Acetonitrile or Ethyl Acetate if chemistry permits.

  • Decontamination:

    • Wipe the exterior of the reaction vessel with a solvent-dampened wipe (compatible with the compound, e.g., Acetone) before removing it from the hood.

    • Dispose of the wipe as hazardous solid waste.

Part 4: Emergency Response & Disposal

Spills (Solid)
  • Evacuate the immediate area to let potential dust settle (5 mins).

  • Don PPE: Full Tyvek, Double Gloves (Laminate inner), P100 Respirator.

  • Cover: Gently cover the powder with a solvent-dampened paper towel to prevent aerosolization.

  • Scoop: Use a plastic scoop; do not use a brush (creates dust).

  • Clean: Wash surface with 10% surfactant solution, followed by Isopropanol.

Waste Disposal

Due to the high chlorine content, this compound must not be mixed with standard organic waste streams if your facility separates halogenated waste.

  • Stream: Halogenated Organic Waste (High BTU Incineration).

  • Labeling: Must explicitly state "Potential Sensitizer" and "Poly-chlorinated."

  • Glassware: Rinse 3x with Acetone inside the hood. Collect rinsate as halogenated waste.

References

  • Ursin, C., et al. "Permeation of DMSO-solvated chemicals through nitrile gloves." American Industrial Hygiene Association Journal, vol. 56, no. 5, 2002.

  • Ansell Healthcare. "Chemical Resistance Guide: Permeation & Degradation Data (8th Edition)." Ansell Occupational Healthcare, 2008.

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • PubChem. "Compound Summary: 2,5,6-Trichlorobenzo[d]thiazole (Analog Read-Across)." National Library of Medicine.

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